Product packaging for Purpactin A(Cat. No.:CAS No. 133806-59-4)

Purpactin A

Cat. No.: B1200723
CAS No.: 133806-59-4
M. Wt: 414.4 g/mol
InChI Key: NUYFKDBCHFKOBT-IBGZPJMESA-N
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Description

Vermixocin B is a secondary metabolite with the molecular formula C23H26O7, originally isolated from the fungal species Penicillium vermiculatum . This compound is part of the penicillide class of natural products, characterized by a dibenzo[1,5]dioxocin-5-one core structure . Its systematic IUPAC name is [1-(6-hydroxy-1-methoxy-8-methyl-12-oxo-10H-benzo[b][1,5]benzodioxocin-2-yl)-3-methylbutyl] acetate . Research indicates that Vermixocin B possesses cytotoxic activity in vitro, marking it as a compound of interest for oncology and cell biology research . While the precise molecular mechanism of action for its cytotoxic effects requires further elucidation, compounds in its class are known to exhibit moderate bioactive properties which may play a role in ecological competitive interactions . Vermixocin B is presented for research purposes to further explore its biological activities and potential applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26O7 B1200723 Purpactin A CAS No. 133806-59-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133806-59-4

Molecular Formula

C23H26O7

Molecular Weight

414.4 g/mol

IUPAC Name

[(1S)-1-(6-hydroxy-1-methoxy-8-methyl-12-oxo-10H-benzo[b][1,5]benzodioxocin-2-yl)-3-methylbutyl] acetate

InChI

InChI=1S/C23H26O7/c1-12(2)8-19(29-14(4)24)16-6-7-18-20(22(16)27-5)23(26)28-11-15-9-13(3)10-17(25)21(15)30-18/h6-7,9-10,12,19,25H,8,11H2,1-5H3/t19-/m0/s1

InChI Key

NUYFKDBCHFKOBT-IBGZPJMESA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)OC(=O)C)OC)C(=O)OC2

Synonyms

3-(1'-acetoxy-3'-methylbutyl)-11-hydroxy-4-methoxy-9-methyl-5H,7H-dibenzo(c,f)(1,5)-dioxocin-5-one
3-1'-acetoxy-11-hydroxy-4-methoxy-9-methyl-3'-methylbutyl-5H,7H-dibenzo(b,g)-1,5-dioxocin-5-one
AS 186b
AS-186b
purpactin A
vermixocin B

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthesis of Purpactin A in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpactin A, a polyketide metabolite produced by various fungi, notably Penicillium purpurogenum, has garnered significant interest for its biological activities, including the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT). Understanding its biosynthesis is crucial for potential bioengineering efforts to improve yields and generate novel analogs. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor units, key intermediates, and transformative steps. The information presented is based on isotopic labeling studies that have elucidated the polyketide origin of this complex molecule. This document includes a proposed biosynthetic pathway, a summary of the experimental evidence, and detailed protocols for key experiments, offering a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, polyketides represent a major class with a wide range of applications, including antibiotics, antifungals, and cholesterol-lowering agents. This compound, a member of the penicillide class of compounds, is a polyketide produced by fungi such as Penicillium purpurogenum. It is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cellular cholesterol esterification, making it a potential candidate for the development of anti-atherosclerotic drugs.

The elucidation of the biosynthetic pathway of this compound is fundamental for several reasons. It provides insights into the enzymatic machinery responsible for the construction of its unique dibenzodioxocinone core. Furthermore, this knowledge can be leveraged for the genetic engineering of the producing organisms to enhance the production of this compound or to create novel derivatives with improved pharmacological properties. This guide synthesizes the available scientific literature to present a detailed account of the biosynthetic route to this compound.

The Polyketide Origin of this compound

The biosynthesis of this compound proceeds through the polyketide pathway, a major route for the formation of a wide array of fungal secondary metabolites. Isotopic labeling experiments have been instrumental in confirming the polyketide origin of the this compound backbone.

Precursor Incorporation Studies

Feeding experiments using ¹³C-labeled precursors, such as sodium acetate and L-methionine, have provided definitive evidence for the building blocks of the this compound molecule. These studies have shown that the carbon skeleton of this compound is derived from the condensation of acetate units, with the methyl branches originating from the S-methyl group of methionine.

Specifically, the biosynthesis is proposed to start from a single octaketide chain, which is assembled by a polyketide synthase (PKS) enzyme. This octaketide chain subsequently undergoes a series of modifications, including cyclization, oxidation, and methylation, to yield the complex structure of this compound.

Proposed Biosynthetic Pathway of this compound

Based on the results of isotopic labeling experiments and the isolation of related metabolites, a plausible biosynthetic pathway for this compound has been proposed. A key intermediate in this pathway is Purpactin B.

The proposed pathway can be summarized in the following key steps:

  • Polyketide Chain Assembly: A Type I iterative polyketide synthase (PKS) catalyzes the condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a linear octaketide chain.

  • Cyclization and Aromatization: The octaketide chain undergoes intramolecular aldol condensations and subsequent aromatization reactions to form a benzophenone intermediate.

  • Oxidative Spirocyclization: The benzophenone intermediate undergoes an oxidative spirocyclization to form the spirobenzofuran-1,2'-cyclohexa-3',5'-diene-2',3-dione core structure of Purpactin B.

  • Rearrangement and Acetylation: Purpactin B serves as a direct precursor to this compound. This transformation involves a rearrangement of the spirocyclic system to form the characteristic dibenzo[b,g][1][2]dioxocin-5(7H)-one ring system of this compound, followed by an acetylation event.[3]

The proposed biosynthetic relationship between Purpactin B and this compound highlights a fascinating enzymatic transformation and provides a target for further biochemical investigation.[3]

Diagram of the Proposed Biosynthetic Pathway

PurpactinA_Biosynthesis cluster_0 Polyketide Assembly cluster_1 Intermediate Formation cluster_2 Final Product Formation Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA 7x Malonyl-CoA Malonyl_CoA->PKS Octaketide Linear Octaketide Chain PKS->Octaketide Benzophenone Benzophenone Intermediate Octaketide->Benzophenone Cyclization & Aromatization Purpactin_B Purpactin B (Spirobenzofuran) Benzophenone->Purpactin_B Oxidative Spirocyclization Purpactin_A This compound (Dibenzodioxocinone) Purpactin_B->Purpactin_A Rearrangement & Acetylation

Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data on the biosynthesis of this compound, such as enzyme kinetics, absolute production titers under specific fermentation conditions, or precise precursor-to-product conversion ratios. The primary literature focuses on the elucidation of the pathway through qualitative isotopic labeling studies. Further research is required to quantify the efficiency of the biosynthetic pathway and to identify potential bottlenecks for targeted strain improvement.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied heavily on classical natural product chemistry techniques, particularly isotopic labeling studies followed by NMR analysis. Below are generalized protocols based on the methodologies typically employed in such studies.

General Fermentation of Penicillium purpurogenum

Objective: To cultivate Penicillium purpurogenum for the production of this compound.

Materials:

  • Penicillium purpurogenum strain (e.g., ATCC 9643)

  • Potato Dextrose Agar (PDA) plates

  • Seed culture medium (e.g., Potato Dextrose Broth)

  • Production culture medium (e.g., a defined or complex medium optimized for secondary metabolite production)

  • Sterile flasks and incubator shaker

Protocol:

  • Strain Activation: Inoculate a PDA plate with a stock culture of P. purpurogenum. Incubate at 25-28°C for 5-7 days until sufficient sporulation is observed.

  • Seed Culture: Inoculate a flask containing sterile seed culture medium with spores from the PDA plate. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.

  • Production Culture: Inoculate a larger volume of production medium with the seed culture (typically a 5-10% v/v inoculum). Incubate under the same conditions as the seed culture for 7-14 days.

  • Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the broth and the mycelium separately with an organic solvent such as ethyl acetate. Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Isotopic Labeling Experiment

Objective: To determine the biosynthetic precursors of this compound using ¹³C-labeled substrates.

Materials:

  • Established production culture of P. purpurogenum

  • Sterile solutions of ¹³C-labeled precursors (e.g., [1-¹³C]sodium acetate, [2-¹³C]sodium acetate, [¹³CH₃]-L-methionine)

  • Control (unlabeled) precursors

Protocol:

  • Precursor Feeding: To parallel production cultures, add sterile solutions of the ¹³C-labeled precursors at a specific time point during the fermentation (e.g., after 2-3 days of growth, at the onset of secondary metabolism). A control culture without labeled precursors should also be maintained.

  • Continued Fermentation: Continue the fermentation for a further 5-10 days to allow for the incorporation of the labeled precursors into this compound.

  • Extraction and Purification: Harvest the cultures and extract the secondary metabolites as described in Protocol 5.1. Purify this compound from the crude extract using chromatographic techniques such as silica gel column chromatography and High-Performance Liquid Chromatography (HPLC).

  • NMR Analysis: Analyze the purified ¹³C-labeled and unlabeled this compound samples by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the spectra to identify the enriched carbon atoms in the labeled sample, which reveals the incorporation pattern of the precursor.

Experimental Workflow Diagram

Experimental_Workflow cluster_fermentation Fermentation cluster_labeling Isotopic Labeling cluster_analysis Analysis Strain_Activation Strain Activation (P. purpurogenum on PDA) Seed_Culture Seed Culture (2-3 days) Strain_Activation->Seed_Culture Production_Culture Production Culture (7-14 days) Seed_Culture->Production_Culture Precursor_Addition Addition of ¹³C-labeled precursors Production_Culture->Precursor_Addition Continued_Incubation Continued Incubation (5-10 days) Precursor_Addition->Continued_Incubation Extraction Extraction with Ethyl Acetate Continued_Incubation->Extraction Purification Purification (Chromatography/HPLC) Extraction->Purification NMR_Analysis ¹³C NMR Analysis Purification->NMR_Analysis Structure_Elucidation Pathway Elucidation NMR_Analysis->Structure_Elucidation

Workflow for the elucidation of the this compound biosynthetic pathway.

Future Perspectives

The elucidation of the biosynthetic pathway of this compound from polyketide precursors provides a solid foundation for further research. The next logical steps in this field include:

  • Identification of the Biosynthetic Gene Cluster: Genome sequencing of Penicillium purpurogenum and subsequent bioinformatic analysis are required to identify the gene cluster responsible for this compound biosynthesis. This will allow for the characterization of the PKS and other key enzymes involved in the pathway.

  • Enzymatic Studies: In vitro characterization of the enzymes from the biosynthetic gene cluster will provide detailed mechanistic insights into the individual steps of the pathway, particularly the intriguing rearrangement of Purpactin B to this compound.

  • Metabolic Engineering: With the identification of the gene cluster, metabolic engineering strategies can be employed to increase the production of this compound. This could involve overexpression of the entire gene cluster, promoter engineering, or inactivation of competing pathways.

  • Combinatorial Biosynthesis: The enzymes from the this compound pathway could be used in combinatorial biosynthesis approaches to generate novel penicillide analogs with potentially improved biological activities.

Conclusion

The biosynthesis of this compound in fungi is a fascinating example of the intricate chemistry catalyzed by polyketide synthases and tailoring enzymes. The pathway proceeds from a linear octaketide chain through a spirocyclic intermediate, Purpactin B, to the final dibenzodioxocinone product. While the fundamental steps have been outlined through isotopic labeling studies, the genetic and enzymatic basis of this pathway remains to be fully explored. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of this compound biosynthesis and to harness its potential for therapeutic applications.

References

A Technical Guide to the Biological Activity of Purpactin A on Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity of Purpactin A, a natural compound produced by Penicillium purpurogenum, with a specific focus on its effects on cholesterol metabolism. This compound has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol homeostasis. This guide details its mechanism of action, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols, and illustrates the biochemical pathways involved.

Core Mechanism: Inhibition of ACAT

The primary mechanism by which this compound influences cholesterol metabolism is through the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is an integral membrane protein located in the endoplasmic reticulum that catalyzes the esterification of free cholesterol with long-chain fatty acids, forming cholesteryl esters.[1] This process is crucial for storing excess cholesterol within intracellular lipid droplets, thereby preventing the cytotoxic effects of free cholesterol accumulation. By inhibiting ACAT, this compound directly reduces the cell's capacity to store cholesterol, which has significant downstream consequences for lipid homeostasis.

This compound's inhibitory action has been demonstrated both in enzymatic assays using isolated liver microsomes and in cell-based assays with macrophages.[2][3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its related compounds, Purpactin B and C, has been quantified against ACAT activity from rat liver microsomes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundSource OrganismAssay SystemIC50 (µM)
This compoundPenicillium purpurogenumRat Liver Microsomes121 - 126
Purpactin BPenicillium purpurogenumRat Liver Microsomes121 - 126
Purpactin CPenicillium purpurogenumRat Liver Microsomes121 - 126
Data sourced from Tomoda et al. (1991).[2][3]

In addition to the enzymatic inhibition, this compound has been shown to inhibit the formation of cholesterol esters within living J774 macrophages, confirming its activity in a cellular context.[2][3]

Signaling Pathways and Logical Relationships

Direct Inhibition of Cholesterol Esterification

This compound exerts its primary effect by directly blocking the ACAT enzyme. This action interrupts the conversion of free cholesterol and Acyl-CoA into cholesteryl esters, the stored form of cholesterol. This leads to a decrease in the size and number of lipid droplets within the cell.

FC Free Cholesterol + Acyl-CoA ACAT ACAT Enzyme FC->ACAT Substrates CE Cholesteryl Esters (Stored in Lipid Droplets) ACAT->CE Catalyzes Esterification PurpactinA This compound PurpactinA->ACAT Inhibits

References

Purpactin A: A Technical Guide to Molecular Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular target identification and validation of Purpactin A, a natural product isolated from Penicillium purpurogenum. This document details the experimental methodologies and quantitative data that have led to the conclusive identification of acyl-CoA:cholesterol acyltransferase (ACAT) as the primary molecular target of this compound.

Introduction

This compound is a bioactive secondary metabolite that has been identified as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters, a key process in cellular cholesterol homeostasis. The accumulation of cholesteryl esters in macrophages is a hallmark of atherosclerosis development. Therefore, inhibitors of ACAT, such as this compound, represent a promising therapeutic strategy for the management of hypercholesterolemia and atherosclerosis. This guide will detail the scientific journey from the discovery of this compound's biological activity to the validation of its molecular target.

Quantitative Data Summary

The inhibitory activity of this compound and its analogues (Purpactin B and C) against ACAT was determined using an enzymatic assay with rat liver microsomes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundIC50 (µM) against ACAT
This compound121-126[1][2]
Purpactin B121-126[1][2]
Purpactin C121-126[1][2]

Molecular Target Identification Workflow

The identification of ACAT as the molecular target of this compound followed a systematic workflow involving both biochemical and cell-based assays.

cluster_0 Target Identification Workflow Discovery Discovery of this compound from Penicillium purpurogenum Screening Initial Screening for Biological Activity Discovery->Screening Isolation & Purification Biochemical_Assay Biochemical Assay: ACAT Enzymatic Assay Screening->Biochemical_Assay Identified as ACAT inhibitor Cell_Based_Assay Cell-Based Assay: Cholesterol Ester Formation in J774 Macrophages Biochemical_Assay->Cell_Based_Assay Confirmation in cellular context Target_Validation Target Validation Cell_Based_Assay->Target_Validation Physiological Relevance

Caption: Workflow for the identification of ACAT as the target of this compound.

Experimental Protocols

ACAT Enzymatic Assay (In Vitro)

This protocol describes the determination of ACAT inhibitory activity using rat liver microsomes as the enzyme source.

Materials:

  • Rat liver microsomes

  • [1-14C]Oleoyl-CoA

  • Cholesterol

  • Bovine Serum Albumin (BSA)

  • Potassium phosphate buffer (pH 7.4)

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail

  • Thin-layer chromatography (TLC) plates

  • Organic solvents for TLC (e.g., hexane/diethyl ether/acetic acid)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, BSA, and cholesterol.

  • Add the rat liver microsome preparation to the reaction mixture.

  • Introduce varying concentrations of this compound or the vehicle control to the mixture and pre-incubate for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding [1-14C]oleoyl-CoA.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a mixture of chloroform/methanol.

  • Extract the lipids from the reaction mixture.

  • Separate the cholesteryl esters from unesterified cholesterol and other lipids using thin-layer chromatography (TLC).

  • Scrape the spots corresponding to cholesteryl esters from the TLC plate.

  • Quantify the radioactivity of the scraped spots using a liquid scintillation counter.

  • Calculate the percentage of inhibition of ACAT activity for each concentration of this compound and determine the IC50 value.

Cholesterol Ester Formation Assay (Cell-Based)

This protocol details the validation of this compound's ACAT inhibitory activity in a cellular context using J774 macrophages.

Materials:

  • J774 macrophage cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • [1-14C]Oleic acid complexed to BSA

  • This compound (or other test compounds)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

  • Culture J774 macrophages in multi-well plates until they reach a suitable confluency.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control in the culture medium for a specified duration.

  • Add [1-14C]oleic acid-BSA complex to the culture medium and incubate for a period that allows for significant cholesterol ester formation (e.g., 6-24 hours).

  • Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

  • Lyse the cells and extract the total cellular lipids using appropriate organic solvents.

  • Separate the cellular lipids, including cholesteryl esters, by thin-layer chromatography.

  • Identify and scrape the cholesteryl ester spots from the TLC plate.

  • Quantify the amount of radiolabeled cholesteryl ester using a liquid scintillation counter.

  • Determine the protein concentration of the cell lysates for normalization.

  • Calculate the inhibition of cholesterol ester formation at each this compound concentration and determine the cellular IC50 value.

ACAT Signaling Pathway and this compound's Mechanism of Action

Acyl-CoA:cholesterol acyltransferase (ACAT) plays a pivotal role in cellular cholesterol metabolism. By converting free cholesterol into cholesteryl esters for storage in lipid droplets, ACAT prevents the cytotoxic effects of excess free cholesterol. In the context of atherosclerosis, the uptake of modified low-density lipoprotein (LDL) by macrophages leads to an accumulation of intracellular cholesterol, which in turn activates ACAT. The resulting formation of cholesteryl ester-laden foam cells is a critical step in the development of atherosclerotic plaques. This compound, by directly inhibiting ACAT, blocks this process.

cluster_0 ACAT Signaling Pathway and Inhibition by this compound LDL Modified LDL Macrophage Macrophage LDL->Macrophage Uptake Cholesterol_Influx Cholesterol Influx Macrophage->Cholesterol_Influx Free_Cholesterol Intracellular Free Cholesterol Pool Cholesterol_Influx->Free_Cholesterol ACAT ACAT Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) ACAT->Cholesteryl_Esters Esterification Purpactin_A This compound Purpactin_A->ACAT Inhibition Foam_Cell Foam Cell Formation Cholesteryl_Esters->Foam_Cell Atherosclerosis Atherosclerosis Foam_Cell->Atherosclerosis

Caption: Inhibition of the ACAT pathway by this compound in macrophages.

Validation of ACAT as the Molecular Target

The validation of ACAT as the bona fide target of this compound is supported by the strong correlation between its in vitro enzymatic inhibition and its in-cell activity. The ability of this compound to inhibit cholesterol ester formation in J774 macrophages demonstrates that it can penetrate the cell membrane and engage its intracellular target.[2] Further structure-activity relationship studies on this compound derivatives have provided additional evidence for the specific interaction with ACAT.

The workflow for target validation is a crucial step to confirm the physiological relevance of the identified target.

cluster_0 Target Validation Workflow Identified_Target Identified Target: ACAT In_Vitro_Validation In Vitro Validation: Enzymatic Assay Identified_Target->In_Vitro_Validation Direct Inhibition Cell_Based_Validation Cell-Based Validation: Cholesterol Esterification Assay In_Vitro_Validation->Cell_Based_Validation Cellular Efficacy SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Based_Validation->SAR_Studies Specificity Confirmed_Target Confirmed Molecular Target SAR_Studies->Confirmed_Target

Caption: Workflow for the validation of ACAT as the molecular target of this compound.

Conclusion

The comprehensive data presented in this guide unequivocally identifies acyl-CoA:cholesterol acyltransferase (ACAT) as the primary molecular target of this compound. The consistent inhibitory activity observed in both biochemical and cell-based assays, coupled with its potential therapeutic implications in atherosclerosis, underscores the importance of this compound as a valuable chemical probe for studying ACAT biology and as a lead compound for the development of novel anti-atherosclerotic agents. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental framework for further investigation and development of this compound and its analogues.

References

Natural Analogs of Purpactin A: A Technical Guide to Purpactin B and Purpactin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Purpactin B and Purpactin C, the natural analogs of the acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, Purpactin A. These compounds, isolated from Penicillium purpurogenum, represent a class of secondary metabolites with potential applications in biomedical research and drug development. This document collates the available scientific data on their structure, biological activity, and the methodologies used for their study.

Introduction

Purpactins A, B, and C are a series of structurally related natural products first isolated from the soil fungus Penicillium purpurogenum FO-608.[1] They were identified as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol and its storage in lipid droplets. By modulating cholesterol metabolism, ACAT inhibitors have been investigated for their potential in treating hypercholesterolemia and atherosclerosis. While this compound is the most studied of the trio, its analogs, Purpactin B and C, possess comparable biological activity and are of significant interest for structure-activity relationship studies and as starting points for the development of novel therapeutic agents. This guide focuses on the available technical data for Purpactin B and C, providing a comparative context with this compound where appropriate.

Chemical Structures and Properties

Purpactin B and C share a core structural motif with this compound, with key differences in their functional groups. The chemical structures of this compound, B, and C have been elucidated through spectroscopic analyses.

Table 1: Chemical Structures and Properties of Purpactins A, B, and C

CompoundMolecular FormulaMolecular WeightChemical Structure
This compound C₂₃H₂₆O₇414.45 g/mol [(1S)-1-(6-hydroxy-1-methoxy-8-methyl-12-oxo-10H-benzo[b][1][2]benzodioxocin-2-yl)-3-methylbutyl] acetate
Purpactin B C₂₃H₂₆O₇414.45 g/mol 5-[1-acetoxy-3-methylbutyl]-6'-hydroxymethyl-4-methoxy-4'-methylspiro[benzofuran-2(3H),1'-cyclohexa-3',5'-diene]-2',3-dione
Purpactin C C₂₃H₂₄O₇412.43 g/mol 5-[1-acetoxy-3-methylbutyl]-6'-formyl-4-methoxy-4'-methylspiro[benzofuran-2(3H),1'-cyclohexa-3',5'-diene]-2',3-dione

Biological Activity

The primary reported biological activity of Purpactins B and C is the inhibition of ACAT. The inhibitory activities of Purpactins A, B, and C against ACAT were found to be comparable.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

Purpactins inhibit ACAT activity in an enzyme assay system using rat liver microsomes. The IC₅₀ values for Purpactins A, B, and C are all in the micromolar range, indicating similar potency.

Table 2: In Vitro ACAT Inhibition by Purpactins A, B, and C

CompoundIC₅₀ (µM)Enzyme Source
This compound 121 - 126Rat Liver Microsomes[1]
Purpactin B 121 - 126Rat Liver Microsomes[1]
Purpactin C 121 - 126Rat Liver Microsomes[1]
Antimicrobial and Cytotoxic Activities

Experimental Protocols

The following sections detail the general methodologies for the production, isolation, and biological evaluation of Purpactins B and C, based on the original research by Tomoda et al. (1991). It is important to note that these are reconstructions based on the published descriptions and may require optimization.

Production and Isolation of Purpactins

The production of Purpactins is achieved through the fermentation of Penicillium purpurogenum FO-608.

G cluster_0 Fermentation cluster_1 Isolation and Purification P_purpurogenum Penicillium purpurogenum FO-608 Inoculation Inoculation into seed medium P_purpurogenum->Inoculation Seed_Culture Seed Culture (2 days, 27°C) Inoculation->Seed_Culture Production_Culture Production Culture (7 days, 27°C) Seed_Culture->Production_Culture Broth_Filtration Filtration of Culture Broth Production_Culture->Broth_Filtration Solvent_Extraction Solvent Extraction (Ethyl Acetate) Broth_Filtration->Solvent_Extraction Silica_Gel_Chromatography Silica Gel Column Chromatography Solvent_Extraction->Silica_Gel_Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Silica_Gel_Chromatography->HPLC Purpactin_B Purified Purpactin B HPLC->Purpactin_B Purpactin_C Purified Purpactin C HPLC->Purpactin_C

Caption: Workflow for the production and isolation of Purpactins B and C.

Methodology:

  • Fermentation: Penicillium purpurogenum FO-608 is cultured in a suitable seed medium for approximately 2 days at 27°C. The seed culture is then used to inoculate a production medium, and fermentation is carried out for 7 days at 27°C with shaking.

  • Extraction: The culture broth is filtered to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.

  • Purification: The crude extract is concentrated and subjected to silica gel column chromatography. Fractions containing the Purpactins are further purified by High-Performance Liquid Chromatography (HPLC) to yield pure Purpactin B and Purpactin C.[1]

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of cholesteryl esters from cholesterol and oleoyl-CoA by ACAT.

G Rat_Liver_Microsomes Rat Liver Microsomes (Enzyme Source) Incubation Incubation with Purpactin B/C Rat_Liver_Microsomes->Incubation Substrates [14C]Oleoyl-CoA + Cholesterol Substrates->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction TLC Thin-Layer Chromatography (TLC) Lipid_Extraction->TLC Quantification Quantification of [14C]Cholesteryl Oleate TLC->Quantification IC50_Calculation IC50 Calculation Quantification->IC50_Calculation G Purpactin_BC Purpactin B / C ACAT ACAT Purpactin_BC->ACAT Inhibits Cholesterol_Esterification Cholesterol Esterification ACAT->Cholesterol_Esterification Free_Cholesterol Increased Free Cholesterol Cholesterol_Esterification->Free_Cholesterol Leads to SREBP_Pathway SREBP Pathway Inhibition Free_Cholesterol->SREBP_Pathway Akt_Pathway Akt Pathway Modulation Free_Cholesterol->Akt_Pathway Cell_Proliferation Decreased Cell Proliferation SREBP_Pathway->Cell_Proliferation Akt_Pathway->Cell_Proliferation Apoptosis Induction of Apoptosis Akt_Pathway->Apoptosis

References

Methodological & Application

Application Notes and Protocols: Purpactin A Acyl-CoA:Cholesterol Acyltransferase (ACAT) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is central to cellular cholesterol homeostasis, and its dysregulation is implicated in various diseases, including atherosclerosis, Alzheimer's disease, and certain cancers. Consequently, ACAT has emerged as a significant therapeutic target for drug discovery. Purpactin A, a natural product isolated from Penicillium purpurogenum, has been identified as an inhibitor of ACAT activity. These application notes provide a detailed protocol for assaying the inhibitory effect of this compound on ACAT activity, intended for researchers and professionals in drug development.

Data Presentation

The inhibitory activity of this compound and its derivatives on ACAT is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for Purpactins A, B, and C against ACAT from rat liver microsomes.

CompoundIC50 (µM)[1]Source of ACAT[1]
This compound~121-126Rat Liver Microsomes
Purpactin B~121-126Rat Liver Microsomes
Purpactin C~121-126Rat Liver Microsomes

Signaling Pathway

ACAT plays a pivotal role in cellular cholesterol metabolism by converting free cholesterol into a storable form, cholesteryl esters. This prevents the cytotoxic effects of excess free cholesterol. This compound exerts its effect by directly inhibiting the enzymatic activity of ACAT. The precise mechanism of inhibition (e.g., competitive, non-competitive) by this compound has not been fully elucidated but it is understood to interact with the enzyme to reduce its catalytic efficiency.

ACAT_Inhibition_Pathway cluster_cell Cellular Environment Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Substrate Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT Substrate Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Catalysis Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage This compound This compound This compound->ACAT Inhibition ACAT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Prepare Rat Liver Microsomes p2 Prepare Substrate ([14C]Oleoyl-CoA) and Inhibitor (this compound) Solutions a1 Set up Control and Test Reactions p2->a1 a2 Pre-incubate Microsomes with this compound a1->a2 a3 Initiate Reaction with [14C]Oleoyl-CoA a2->a3 a4 Incubate at 37°C a3->a4 a5 Terminate Reaction and Extract Lipids a4->a5 an1 Separate Lipids by TLC a5->an1 an2 Quantify Radiolabeled Cholesteryl Oleate (Scintillation Counting) an1->an2 an3 Calculate % Inhibition an2->an3 an4 Determine IC50 Value an3->an4

References

Application Note: Preparation and Handling of Purpactin A Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and use of Purpactin A stock solutions in Dimethyl Sulfoxide (DMSO). It includes information on the physicochemical properties of this compound, step-by-step instructions for creating stock solutions, and guidelines for its application in cell-based assays.

Introduction

This compound is a natural product isolated from Penicillium purpurogenum that functions as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1] The ACAT enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[2][3][4] By inhibiting ACAT, this compound prevents this storage, leading to an increase in intracellular free cholesterol levels. This mechanism makes this compound a valuable tool for studying cholesterol metabolism and its role in various diseases, including atherosclerosis and certain cancers.[3][4]

Proper preparation and handling of this compound solutions are critical for obtaining reproducible and reliable experimental results. Due to its hydrophobicity, this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution, which is then diluted to a working concentration in aqueous media for experiments.

Physicochemical Properties of this compound

The key properties of this compound are summarized in the table below. This information is essential for accurate calculations and preparation of stock solutions.

PropertyValueSource
Molecular Formula C₂₃H₂₆O₇PubChem
Molecular Weight 414.4 g/mol PubChem
CAS Number 133806-59-4PubChem
Appearance Solid (typically a powder or film)General
Primary Mechanism Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor[1]

Protocol: Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust calculations accordingly for different desired concentrations.

Materials and Equipment
  • This compound (solid)

  • Anhydrous/Molecular biology grade DMSO

  • Analytical balance

  • Microcentrifuge tubes (1.5 mL or 2 mL) or amber glass vials

  • Pipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

  • Sonicator (optional, for difficult-to-dissolve compounds)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Step-by-Step Preparation Protocol
  • Pre-weighing Preparation: Before opening the vial, centrifuge the this compound container briefly to ensure all the solid material is at the bottom. Some compounds are shipped as a thin film and may appear to be empty.[1]

  • Weighing this compound:

    • Tare the analytical balance with a clean microcentrifuge tube.

    • Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.144 mg of this compound.

    • Calculation:Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight (g/mol) × 1000 (mg/g)

    • Mass (mg) = 0.001 L × 0.010 mol/L × 414.4 g/mol × 1000 mg/g = 4.144 mg

  • Dissolving in DMSO:

    • Add the calculated volume of DMSO to the tube containing the weighed this compound. To make a 10 mM solution with 4.144 mg of this compound, add 1 mL of DMSO.

    • Cap the tube securely.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particulates. If the compound does not dissolve readily, sonication in a water bath for 5-10 minutes may facilitate dissolution.[1]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C. For long-term storage, -80°C is also suitable.

    • When stored properly at -20°C, DMSO stock solutions are generally stable for up to 3 months.[1] Protect from light.

Note: Solutions in DMSO do not require filter sterilization as the solvent is inhospitable to microbial growth.

Example Calculations for Stock Solutions
Desired Stock ConcentrationMass of this compound for 1 mL StockVolume of DMSO to Add
1 mM0.414 mg1 mL
5 mM2.072 mg1 mL
10 mM 4.144 mg 1 mL
20 mM8.288 mg1 mL

Application Protocol: Dilution for Cell-Based Assays

This protocol outlines the process for diluting the high-concentration DMSO stock solution into an aqueous cell culture medium for experimental use.

  • Thaw the Stock Solution: Remove one aliquot of the this compound stock solution from the -20°C freezer and thaw it completely at room temperature.

  • Prepare Intermediate Dilutions (if necessary): Depending on the final desired concentration, it may be necessary to perform one or more serial dilutions in cell culture medium or a buffer like PBS.

  • Final Dilution: Add the required volume of the this compound stock (or intermediate dilution) to the final volume of pre-warmed cell culture medium.

    • Crucial: Add the stock solution directly into the medium and immediately mix by vortexing or gentle inversion. This rapid dispersal helps prevent the compound from precipitating out of the solution.[1]

    • Solvent Control: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells or affect experimental outcomes. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.

  • Handling Precipitation: If a precipitate forms upon dilution into the aqueous medium, it may be possible to redissolve it by vortexing, gentle warming (e.g., in a 37°C water bath), or sonication.[1] Ensure the solution is clear before adding it to cells.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound inhibits the ACAT enzyme located in the endoplasmic reticulum. This enzyme is responsible for converting excess intracellular free cholesterol into a less toxic, storable form, cholesteryl esters. By blocking this pathway, this compound causes an accumulation of free cholesterol within the cell, which can trigger various downstream cellular responses.

PurpactinA_Pathway cluster_input FC Free Cholesterol (in ER membrane) ACAT ACAT Enzyme FC->ACAT AC Fatty Acyl-CoA AC->ACAT CE Cholesteryl Esters (stored in lipid droplets) ACAT->CE Esterification PurpactinA This compound PurpactinA->ACAT Inhibition

Caption: Mechanism of this compound as an ACAT inhibitor.

General Experimental Workflow

The following diagram illustrates a typical workflow for utilizing this compound, from stock preparation to the final analysis of experimental data.

PurpactinA_Workflow start Receive this compound (Solid Compound) prepare Prepare High-Concentration Stock Solution in DMSO start->prepare store Aliquot and Store Stock at -20°C prepare->store dilute Thaw Aliquot and Prepare Working Dilutions in Media store->dilute treat Treat Cells with this compound (and Vehicle Control) dilute->treat assay Perform Cellular Assay (e.g., Viability, Cholesterol) treat->assay analyze Acquire and Analyze Data assay->analyze end Conclusion analyze->end

Caption: Experimental workflow for using this compound.

References

Purpactin A Administration in Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin A, a metabolite produced by Penicillium purpurogenum, is a known inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[3][4] Inhibition of ACAT is a key area of investigation for therapeutic strategies aimed at modulating cellular cholesterol homeostasis and has implications in various diseases, including atherosclerosis and certain cancers. In macrophage foam cells, which are characteristic of atherosclerotic lesions, ACAT1 is the primary isoenzyme responsible for the accumulation of cholesteryl esters.[3][5][6] This document provides detailed application notes and protocols for the administration of this compound in cell culture experiments, with a focus on the J774 macrophage cell line, a common model for studying cholesterol metabolism.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of ACAT. By blocking this enzyme, this compound prevents the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters. This leads to an increase in the intracellular pool of free cholesterol, which can have several downstream consequences, including the activation of cholesterol efflux pathways and modulation of inflammatory responses.[5][7]

PurpactinA_Mechanism cluster_cell Macrophage Free_Cholesterol Free Cholesterol ACAT ACAT Free_Cholesterol->ACAT Downstream Downstream Effects (e.g., Cholesterol Efflux, Reduced Inflammation) Free_Cholesterol->Downstream Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Lipid_Droplets Lipid Droplets Cholesteryl_Esters->Lipid_Droplets Purpactin_A This compound Purpactin_A->ACAT J774_Culture_Workflow Thaw Thaw Cryovial (37°C) Centrifuge1 Centrifuge (300g, 5 min) Thaw->Centrifuge1 Resuspend1 Resuspend in Complete Medium Centrifuge1->Resuspend1 Culture Culture in T75 Flask (37°C, 5% CO2) Resuspend1->Culture Monitor Monitor Confluency (80-90%) Culture->Monitor Passage Passage Cells Monitor->Passage Scrape Scrape Cells Passage->Scrape Split Split Culture (1:4 to 1:6) Scrape->Split New_Culture Seed New Flasks Split->New_Culture New_Culture->Culture Continue Culturing Cholesterol_Esterification_Assay Seed_Cells Seed J774 Cells in 6-well Plates Load_Cholesterol Cholesterol Loading (Optional) with Acetyl-LDL Seed_Cells->Load_Cholesterol Treat_PurpactinA Treat with this compound (or Vehicle) Load_Cholesterol->Treat_PurpactinA Radiolabel Add [14C]Oleate-BSA Treat_PurpactinA->Radiolabel Incubate Incubate (2-4 hours) Radiolabel->Incubate Extract_Lipids Extract Lipids (Hexane:Isopropanol) Incubate->Extract_Lipids TLC Separate Lipids by TLC Extract_Lipids->TLC Quantify Quantify Radioactivity in Cholesteryl Ester Band TLC->Quantify Normalize Normalize to Protein Content Quantify->Normalize

References

Application Notes & Protocols for the Detection of Purpactin A in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Purpactin A is a fungal metabolite produced by Penicillium purpurogenum that has been identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT).[1][2][3] This enzyme plays a crucial role in cellular cholesterol metabolism by catalyzing the esterification of cholesterol, a key process in the formation of foam cells associated with atherosclerosis.[4] The potential of this compound as a therapeutic agent necessitates the development of reliable analytical methods for its quantification in biological matrices to support preclinical and clinical research.

Disclaimer: As of the date of this document, specific, validated analytical methods for the detection of this compound in biological samples are not widely published. The following application notes and protocols are presented as recommended starting points based on standard bioanalytical practices for compounds with similar chemical properties. These methods will require optimization and validation by the end-user for their specific application and matrix.

Proposed Analytical Methodologies

Given the chemical structure of this compound, High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is recommended. LC-MS/MS, in particular, offers the highest sensitivity and selectivity for quantification in complex biological matrices like plasma, serum, and tissue homogenates.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for initial screening and for samples where higher concentrations of this compound are expected. It is a cost-effective and widely available technique.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For low-level quantification and high-throughput analysis, LC-MS/MS is the preferred method. Its superior sensitivity and specificity minimize interference from endogenous matrix components.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the analyte.

2.1.1 Materials

  • Biological matrix (e.g., plasma, tissue homogenate)

  • This compound certified reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

2.1.2 Protein Precipitation (for Plasma/Serum)

This is a rapid method for sample clean-up.

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 ACN:Water with 0.1% FA).

  • Vortex, centrifuge, and transfer the supernatant to an HPLC vial for analysis.

2.1.3 Solid Phase Extraction (SPE) (for Plasma/Serum and Tissue Homogenates)

SPE provides a cleaner extract than protein precipitation, which can improve assay sensitivity and robustness.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Loading: Load 100 µL of the biological sample (pre-treated with internal standard and diluted 1:1 with 4% phosphoric acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.

  • Elution: Elute this compound and the IS with 1 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

HPLC-UV Method Parameters (Hypothetical)
ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detection UV Diode Array Detector (DAD) at an appropriate wavelength
LC-MS/MS Method Parameters (Hypothetical)
ParameterRecommended Condition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions To be determined by infusion of this compound standard
This compoundHypothetical Q1/Q3
Internal StandardHypothetical Q1/Q3

Data Presentation

The following tables represent target validation parameters for a robust bioanalytical method for this compound. Actual values must be determined experimentally.

Table 1: Calibration Curve and Linearity (Hypothetical)
ParameterTarget Value
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) ≥ 0.995
Table 2: Precision and Accuracy (Hypothetical)
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ1≤ 20%≤ 20%± 20%
LQC3≤ 15%≤ 15%± 15%
MQC100≤ 15%≤ 15%± 15%
HQC800≤ 15%≤ 15%± 15%
Table 3: Recovery and Matrix Effect (Hypothetical)
QC LevelExtraction Recovery (%)Matrix Effect (%)
LQC> 80%85 - 115%
HQC> 80%85 - 115%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue Homogenate) add_is Add Internal Standard sample->add_is extract Protein Precipitation or Solid Phase Extraction add_is->extract evap Evaporate to Dryness extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS System reconstitute->inject separate Chromatographic Separation (C18) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Concentration quantify->report

Caption: Generalized workflow for the analysis of this compound.

This compound Signaling Pathway

This compound inhibits acyl-CoA:cholesterol acyltransferase (ACAT), which is a central enzyme in cellular cholesterol homeostasis. ACAT converts free cholesterol into cholesteryl esters for storage in lipid droplets. In macrophages, this process contributes to the formation of foam cells, a hallmark of atherosclerosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ldl LDL Particle ldlr LDL Receptor ldl->ldlr Binding & Internalization free_chol Free Cholesterol Pool ldlr->free_chol Lysosomal Hydrolysis of Cholesteryl Esters acat ACAT Enzyme free_chol->acat Substrate ce Cholesteryl Esters acat->ce Esterification ld Lipid Droplet (Foam Cell Formation) ce->ld purpactin This compound purpactin->acat Inhibition

Caption: Inhibition of the ACAT pathway by this compound.

References

Application Notes and Protocols for Purpactin A ACAT Assays Using Radiolabeled Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing radiolabeled substrates in Acyl-CoA: Cholesterol Acyltransferase (ACAT) assays with a focus on the inhibitor Purpactin A. The following sections detail the necessary reagents, step-by-step experimental procedures, and data analysis techniques.

Introduction to ACAT and this compound

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA.[1][2][3][4] This process is vital for storing excess cholesterol within cells, preventing the cytotoxic effects of free cholesterol accumulation.[1][4][5] In mammals, there are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[2][5] Due to its role in cholesterol metabolism, ACAT is a significant target for therapeutic intervention in diseases such as atherosclerosis.[3][5]

This compound, a compound produced by Penicillium purpurogenum, has been identified as an inhibitor of ACAT.[6][7] Along with its analogues Purpactin B and C, it has been shown to inhibit ACAT activity in rat liver microsomes.[6] Understanding the inhibitory potential of compounds like this compound is crucial for the development of new therapeutic agents. Radiolabeled substrates provide a sensitive and direct method for measuring ACAT activity and assessing the potency of its inhibitors.

Diagram of the Cellular Cholesterol Esterification Pathway

ACAT_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_ER LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion FreeCholesterol Free Cholesterol Pool Lysosome->FreeCholesterol Hydrolysis ER Endoplasmic Reticulum (ER) FreeCholesterol->ER Transport to ER ACAT ACAT CholesterylEsters Cholesteryl Esters ACAT->CholesterylEsters Esterification FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT LipidDroplet Lipid Droplet (Storage) CholesterylEsters->LipidDroplet Storage PurpactinA This compound PurpactinA->ACAT Inhibition

Caption: Cellular pathway of cholesterol uptake and esterification by ACAT, and the inhibitory action of this compound.

Quantitative Data: Inhibition of ACAT by Purpactins

The inhibitory effects of Purpactins A, B, and C on ACAT activity have been quantified using microsomal enzyme assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

CompoundEnzyme SourceRadiolabeled SubstrateIC50 (µM)Reference
This compoundRat Liver MicrosomesNot Specified~121-126[6]
Purpactin BRat Liver MicrosomesNot Specified~121-126[6]
Purpactin CRat Liver MicrosomesNot Specified~121-126[6]

Experimental Protocols

Preparation of Rat Liver Microsomes

This protocol describes the isolation of the microsomal fraction from rat liver, which serves as the source of ACAT enzyme.

Materials:

  • Male Wistar rats (150-200 g), fasted overnight

  • 0.25 M Sucrose solution, buffered with 3 mM imidazole-HCl, pH 7.4 (ice-cold)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Euthanize the rat according to approved animal welfare protocols.

  • Perfuse the liver with ice-cold saline to remove blood.

  • Excise the liver, weigh it, and place it in ice-cold buffered sucrose solution.

  • Mince the liver finely with scissors.

  • Homogenize the minced liver in 3 volumes of ice-cold buffered sucrose solution using a Dounce homogenizer with 10-15 strokes.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

  • Carefully collect the supernatant (post-mitochondrial supernatant).

  • Centrifuge the supernatant at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant (cytosol).

  • Resuspend the microsomal pellet in a minimal volume of buffered sucrose solution.

  • Determine the protein concentration of the microsomal preparation using the Bradford assay.

  • Aliquot the microsomal suspension and store at -80°C until use.

ACAT Activity Assay Using [14C]Oleoyl-CoA

This protocol details the measurement of ACAT activity by quantifying the incorporation of radiolabeled oleoyl-CoA into cholesteryl esters.

Materials:

  • Rat liver microsomal preparation

  • [1-14C]Oleoyl-CoA (specific activity ~50-60 mCi/mmol)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Cholesterol solution (in a suitable solvent like acetone or ethanol)

  • This compound stock solution (in DMSO)

  • Chloroform/methanol mixture (2:1, v/v)

  • Thin-Layer Chromatography (TLC) plates (silica gel G)

  • TLC mobile phase: Hexane/diethyl ether/acetic acid (80:20:1, v/v/v)

  • Cholesteryl oleate standard

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Potassium phosphate buffer (to final volume)

    • Microsomal protein (e.g., 100 µg)

    • BSA (e.g., 0.5 mg/mL)

    • Cholesterol (e.g., 50 µM, added from a concentrated stock and briefly sonicated to disperse)

  • Inhibitor Addition: For inhibition studies, add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the reaction mixture. Pre-incubate for 10-15 minutes at 37°C.

  • Initiation of Reaction: Start the reaction by adding [1-14C]Oleoyl-CoA to a final concentration of, for example, 10 µM.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v).

  • Lipid Extraction:

    • Vortex the mixture thoroughly.

    • Add 0.5 mL of water and vortex again to separate the phases.

    • Centrifuge at 1,000 x g for 10 minutes.

    • Carefully collect the lower chloroform phase containing the lipids.

  • TLC Separation:

    • Dry the collected chloroform phase under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of chloroform (e.g., 50 µL).

    • Spot the resuspended extract onto a silica gel TLC plate, alongside a cholesteryl oleate standard.

    • Develop the TLC plate in a chamber pre-equilibrated with the mobile phase (hexane/diethyl ether/acetic acid).

    • Allow the solvent front to migrate to near the top of the plate.

    • Air-dry the plate.

  • Quantification:

    • Visualize the cholesteryl oleate spot by exposing the plate to iodine vapor (the standard will be visible).

    • Scrape the silica gel from the area corresponding to the cholesteryl oleate spot into a scintillation vial.

    • Add scintillation cocktail to the vial.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the amount of cholesteryl oleate formed (pmol) based on the specific activity of the [14C]Oleoyl-CoA.

  • Express ACAT activity as pmol of cholesteryl oleate formed per minute per mg of microsomal protein.

  • For inhibition studies, plot the percentage of ACAT activity against the logarithm of the this compound concentration to determine the IC50 value.

Diagram of the Experimental Workflow

ACAT_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Procedure cluster_Analysis Analysis prep_microsomes 1. Prepare Rat Liver Microsomes prep_reagents 2. Prepare Assay Reagents (Buffers, Substrates, Inhibitor) mix_reagents 3. Combine Microsomes, Buffer, Cholesterol, this compound prep_reagents->mix_reagents pre_incubate 4. Pre-incubate at 37°C mix_reagents->pre_incubate start_reaction 5. Add [14C]Oleoyl-CoA to Start Reaction pre_incubate->start_reaction incubate 6. Incubate at 37°C start_reaction->incubate stop_reaction 7. Stop Reaction with Chloroform/Methanol incubate->stop_reaction extract_lipids 8. Extract Lipids stop_reaction->extract_lipids dry_extract 9. Dry Lipid Extract extract_lipids->dry_extract tlc 10. Separate Lipids by TLC dry_extract->tlc scrape_spot 11. Scrape Cholesteryl Ester Spot tlc->scrape_spot scintillation 12. Scintillation Counting scrape_spot->scintillation calculate 13. Calculate Activity / IC50 scintillation->calculate

Caption: Workflow for the radiolabeled ACAT inhibition assay with this compound.

Concluding Remarks

The use of radiolabeled substrates provides a robust and sensitive method for the in vitro characterization of ACAT inhibitors like this compound. The detailed protocols provided herein offer a foundation for researchers to investigate the mechanism and potency of novel ACAT inhibitors. Careful optimization of reaction conditions, including enzyme concentration, substrate concentration, and incubation time, is recommended to ensure data accuracy and reproducibility. These assays are fundamental in the early stages of drug discovery for hypercholesterolemia and related cardiovascular diseases.

References

Troubleshooting & Optimization

Troubleshooting low efficacy of Purpactin A in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the low efficacy of Purpactin A in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a natural product isolated from Penicillium purpurogenum. It functions as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound leads to an accumulation of free cholesterol within the cell. This disruption of cholesterol homeostasis can induce various cellular responses, including Endoplasmic Reticulum (ER) stress and apoptosis.

Q2: I am not seeing the expected cytotoxic or inhibitory effect of this compound in my cell-based assay. What are the potential causes?

Low efficacy of this compound can stem from several factors:

  • Compound Solubility and Stability: this compound is a hydrophobic molecule and may have poor solubility in aqueous cell culture media, leading to precipitation and a lower effective concentration. It may also be unstable under prolonged incubation at 37°C.

  • Cell Line Specific Effects: The sensitivity to ACAT inhibition can vary significantly between different cell lines.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect cell density, inappropriate incubation times, or interference from media components, can mask the effects of the compound.

  • Compound Quality: The purity and integrity of the this compound sample may be compromised.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of hydrophobic compounds like this compound. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity[1][2].

Q4: How can I determine the optimal concentration of this compound to use in my experiments?

It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. A typical starting point, based on its reported IC50 value in enzymatic assays (121-126 µM), would be to test a range of concentrations from low micromolar to over 100 µM.

Troubleshooting Guide

Issue 1: Low or No Apparent Activity of this compound
Possible Cause Troubleshooting Step Rationale
Poor Solubility in Media 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final desired concentration. 3. Consider using a formulation aid, such as a cyclodextrin, though this should be validated for non-interference with the assay.Hydrophobic compounds can precipitate in aqueous solutions, reducing their effective concentration. Minimizing the volume of DMSO added and ensuring it is well-mixed can help maintain solubility.
Compound Degradation 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Minimize the exposure of the compound to light and multiple freeze-thaw cycles. 3. Perform a time-course experiment to assess if the compound's effect diminishes over longer incubation periods.The stability of this compound in solution, particularly at 37°C in culture medium, may be limited.
Inappropriate Cell Line 1. Use a positive control cell line known to be sensitive to ACAT inhibitors, such as J774 macrophages. 2. Test a panel of different cell lines to identify a sensitive model for your research question.Cellular response to ACAT inhibition is dependent on the cell's cholesterol metabolism and its reliance on cholesterol esterification.
Suboptimal Cell Density 1. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. 2. Avoid both very low and very high cell densities, as this can affect cellular metabolism and drug response.Cell density can influence the outcome of cell-based assays.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step Rationale
Inconsistent Compound Dosing 1. Ensure thorough mixing of the this compound stock solution before preparing dilutions. 2. Use calibrated pipettes and proper pipetting techniques to minimize errors in dosing. 3. Prepare a master mix of the treatment medium to add to replicate wells.Inaccurate or inconsistent pipetting is a common source of variability in cell-based assays.
Edge Effects in Multi-well Plates 1. Avoid using the outer wells of the multi-well plate for experimental samples, as these are more prone to evaporation. 2. Fill the outer wells with sterile PBS or media to create a humidity barrier.Evaporation from outer wells can lead to increased compound and media component concentrations, affecting cell growth and response.
Cell Clumping or Uneven Seeding 1. Ensure a single-cell suspension is achieved before seeding cells into the plate. 2. Gently swirl the plate in a figure-eight motion after seeding to ensure an even distribution of cells.Non-uniform cell distribution will lead to variability in the starting cell number per well.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot for ER Stress Markers

This protocol allows for the detection of key proteins involved in the ER stress pathway.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-ATF4)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

PurpactinA_Pathway cluster_cell Cell Membrane cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects Purpactin A_in This compound ACAT ACAT Purpactin A_in->ACAT Inhibits FreeCholesterol Free Cholesterol CholesterylEsters Cholesteryl Esters ACAT->CholesterylEsters Esterifies FreeCholesterol->ACAT ER_Stress ER Stress FreeCholesterol->ER_Stress Accumulation leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Prolonged activation leads to

Caption: Mechanism of this compound-induced ER stress.

Caption: Troubleshooting workflow for low this compound efficacy.

References

Purpactin A Technical Support Center: Troubleshooting Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Purpactin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with this compound in aqueous buffers for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally derived compound known to be an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT).[1] Like many potent bioactive molecules, this compound is a lipophilic (hydrophobic) compound, which inherently limits its solubility in aqueous solutions such as cell culture media and assay buffers. Its computed XLogP3 value of 4.3 is an indicator of this lipophilicity.[1] Inadequate solubility can lead to precipitation of the compound, resulting in inaccurate dosing, reduced biological activity, and unreliable experimental outcomes.

Q2: Are there any published data on the solubility of this compound in aqueous buffers?

Q3: What are the recommended starting solvents for preparing a this compound stock solution?

Given its hydrophobic nature, it is recommended to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. The most commonly used solvent for this purpose in biological research is dimethyl sulfoxide (DMSO).[2][3][4] Ethanol can also be considered as an alternative.[4]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Issue 1: My this compound is not dissolving in the organic solvent for the stock solution.

  • Solution 1: Gentle Warming. Try gently warming the solution in a water bath (e.g., 37°C). An increase in temperature can sometimes enhance the dissolution of compounds.[1]

  • Solution 2: Sonication. Use a sonicator bath to aid in the dissolution process. The ultrasonic waves can help to break up compound aggregates and facilitate solvation.

  • Solution 3: Vortexing. Vigorous vortexing can also help to dissolve the compound.

Issue 2: My this compound precipitates when I dilute the stock solution into my aqueous buffer.

This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium.

  • Solution 1: Increase the Dilution Factor. The final concentration of the organic solvent in your aqueous buffer is critical. For most cell-based assays, the final concentration of DMSO should be kept low, typically below 1% (v/v), and ideally below 0.1%, to avoid solvent-induced toxicity.[2][5] To achieve this, you may need to prepare a more concentrated stock solution if your desired final concentration of this compound is high.

  • Solution 2: Use a "Pluronic" Method. When diluting, add the this compound stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.

  • Solution 3: Consider Co-solvents. If permissible for your experimental system, the addition of a small amount of a less toxic co-solvent to your aqueous buffer can improve solubility. Examples include polyethylene glycol (PEG) or glycerol.[3]

  • Solution 4: pH Adjustment. For some compounds, altering the pH of the aqueous buffer can improve solubility.[6] However, the effect of pH on this compound's solubility has not been documented, and any pH changes must be compatible with your biological assay.

Issue 3: I am still observing precipitation or getting inconsistent results.

  • Solution 1: Prepare Fresh Dilutions. Do not store dilute aqueous solutions of this compound for extended periods. It is best to prepare fresh dilutions from your organic stock solution immediately before each experiment.

  • Solution 2: Filter the Final Solution. If you suspect micro-precipitates are forming, you can try filtering your final working solution through a 0.22 µm syringe filter. Be aware that this may reduce the actual concentration of the dissolved compound.

  • Solution 3: Re-evaluate the Required Concentration. Determine if it is possible to achieve the desired biological effect at a lower concentration of this compound that is more readily soluble.

Data on Structurally and Functionally Similar Compounds

While specific solubility data for this compound is limited, examining the solubility of other ACAT inhibitors can provide valuable insights. The following table summarizes the solubility of two other ACAT inhibitors, Avasimibe and CI 976, in common organic solvents. This information can serve as a useful reference for selecting an appropriate solvent system for this compound.

CompoundMolecular Weight ( g/mol )SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Avasimibe 501.72DMSO50.17100
Ethanol10.0320
CI 976 393.57DMSO39.36100
Ethanol19.6850

Data sourced from Tocris Bioscience product information for Avasimibe and CI 976.[7]

Experimental Protocols & Workflows

Below are generalized protocols and workflows to guide you in preparing and using this compound in your experiments.

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, you may use gentle warming (not exceeding 37°C) or sonication for short periods.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Recommended Workflow for Preparing Working Solutions

The following diagram illustrates a recommended workflow for preparing your final working solutions of this compound in an aqueous buffer.

PurpactinA_Workflow start Start: This compound Powder stock_prep Prepare Concentrated Stock Solution (e.g., 10-100 mM in DMSO) start->stock_prep storage Store Stock Solution at -20°C or -80°C in Aliquots stock_prep->storage dilution Prepare Intermediate Dilution (if necessary) in DMSO stock_prep->dilution final_dilution Prepare Final Working Solution: Add stock to vigorously stirring aqueous buffer stock_prep->final_dilution Directly from stock for high dilution storage->dilution dilution->final_dilution assay Use Immediately in Biological Assay final_dilution->assay

Caption: Recommended workflow for preparing this compound solutions.

Troubleshooting Decision Tree for Solubility Issues

This diagram provides a logical path for troubleshooting solubility problems with this compound.

Solubility_Troubleshooting start Precipitation Observed in Aqueous Buffer? check_solvent_conc Is final organic solvent concentration <1%? start->check_solvent_conc Yes success Solubility Issue Resolved start->success No increase_dilution Increase dilution factor. Prepare more concentrated stock. check_solvent_conc->increase_dilution No rapid_mixing Using rapid mixing (vortexing/stirring) during dilution? check_solvent_conc->rapid_mixing Yes increase_dilution->start Re-test implement_mixing Implement rapid mixing technique. rapid_mixing->implement_mixing No consider_cosolvent Consider adding a co-solvent (e.g., PEG) to the buffer. rapid_mixing->consider_cosolvent Yes implement_mixing->start Re-test prepare_fresh Prepare fresh dilutions immediately before use. consider_cosolvent->prepare_fresh prepare_fresh->success

Caption: Decision tree for troubleshooting this compound solubility.

References

Technical Support Center: Off-Target Effects of Purpactin A in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of Purpactin A in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

This compound is a known inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] This enzyme is responsible for the esterification of cholesterol, a critical step in cellular cholesterol homeostasis.

Q2: What are off-target effects and why are they a concern?

Off-target effects are interactions of a drug or compound with proteins or molecules other than its intended primary target. These unintended interactions can lead to a variety of cellular responses, including cytotoxicity, altered signaling pathways, and other unexpected phenotypes, which can complicate data interpretation and have implications for therapeutic development.

Q3: Are there any known off-target effects of this compound?

Currently, the scientific literature primarily focuses on the on-target effect of this compound as an ACAT inhibitor.[1][2][3][4] Specific, validated off-target effects of this compound have not been extensively documented. Therefore, it is crucial for researchers to empirically determine and validate any potential off-target effects in their specific cellular model.

Q4: How can I begin to investigate potential off-target effects of this compound?

A systematic approach is recommended. This can include performing dose-response curves for cytotoxicity in your cell line of interest, profiling changes in global gene expression or protein abundance (e.g., RNA-seq or proteomics), and assessing the activity of signaling pathways known to be sensitive to cellular stress or metabolic changes.

Troubleshooting Guide

Issue 1: I am observing significant cytotoxicity at concentrations expected to only inhibit ACAT.

  • Question: Could this be an off-target effect?

    • Answer: It is possible. While high concentrations of any compound can lead to toxicity, if you observe cell death at or near the IC50 for ACAT inhibition, it could indicate an off-target effect.

  • Troubleshooting Steps:

    • Confirm the IC50 in your cell line: The published IC50 values for this compound are often from in vitro enzyme assays or specific cell lines (e.g., J774 macrophages).[1][2] It is important to determine the IC50 for ACAT inhibition in your specific cellular model.

    • Perform a dose-response cytotoxicity assay: Use a range of this compound concentrations, including those below and above the determined IC50 for ACAT inhibition. Assays such as MTT, CellTox-Glo™, or propidium iodide staining can be used.[5][6][7]

    • Include a positive control for cytotoxicity: Use a compound with a known cytotoxic mechanism to validate your assay.

    • Use a rescue experiment: If the cytotoxicity is due to ACAT inhibition, supplementing the media with downstream metabolites might rescue the phenotype. If the toxicity persists, it is more likely an off-target effect.

Issue 2: My cells are showing morphological changes that are not typically associated with ACAT inhibition.

  • Question: What could be causing these unexpected morphological changes?

    • Answer: Changes in cell morphology, such as cell rounding, detachment, or cytoskeletal rearrangements, can be indicative of off-target effects on pathways regulating cell structure and adhesion.

  • Troubleshooting Steps:

    • Detailed microscopic analysis: Use phase-contrast and fluorescence microscopy to document the morphological changes. Stain for key cytoskeletal components like F-actin (with phalloidin) and microtubules (with anti-tubulin antibodies).

    • Investigate related signaling pathways: Pathways involving Rho family GTPases (Rac, Rho, Cdc42) are central to cytoskeletal dynamics.[8] Consider performing pull-down assays to assess the activation state of these proteins.

    • Compare with other ACAT inhibitors: Treat your cells with other structurally different ACAT inhibitors. If the morphological changes are unique to this compound, it strengthens the evidence for an off-target effect.

  • Question: How can I confirm if this is a genuine off-target effect of this compound?

    • Answer: This requires a systematic approach to rule out indirect effects and pinpoint a potential off-target interaction.

  • Troubleshooting Steps:

    • Validate the signaling pathway modulation: Use multiple methods to confirm the observation. For example, if you see a change in protein phosphorylation by western blot, you could also use a reporter assay for the downstream transcription factor.

    • Assess direct vs. indirect effects: The effect could be an indirect consequence of cellular stress due to ACAT inhibition. Measure markers of cellular stress, such as the unfolded protein response (UPR) or oxidative stress.

    • Consider target identification studies: Advanced techniques like chemical proteomics or affinity-based pulldowns with a derivatized this compound molecule can be used to identify binding partners in an unbiased manner.[9][10]

Quantitative Data Summary

CompoundTargetAssay SystemIC50 (µM)Reference
This compoundACATRat liver microsomes121-126[1][2]
Purpactin BACATRat liver microsomes121-126[2]
Purpactin CACATRat liver microsomes121-126[2]

Key Experimental Protocols

1. Protocol: Cellular ACAT Inhibition Assay

This protocol is adapted from the methodology used to assess cholesterol ester formation in macrophages.[1]

  • Objective: To determine the IC50 of this compound for ACAT inhibition in a specific cell line.

  • Materials:

    • Cell line of interest (e.g., J774 macrophages)

    • Cell culture medium

    • This compound stock solution (in DMSO)

    • [14C]Oleate-albumin complex

    • Thin-layer chromatography (TLC) plates

    • Lipid extraction solvents (e.g., hexane/isopropanol)

    • Scintillation counter

  • Procedure:

    • Plate cells in 24-well plates and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 2 hours.

    • Add the [14C]oleate-albumin complex to each well and incubate for 6 hours.

    • Wash the cells with PBS and lyse them.

    • Extract the lipids from the cell lysate using a suitable solvent system.

    • Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate cholesterol esters from other lipids.

    • Excise the spots corresponding to cholesterol esters and quantify the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

2. Protocol: Cytotoxicity Assessment using Propidium Iodide and Flow Cytometry

  • Objective: To quantify cell death induced by this compound.

  • Materials:

    • Cell line of interest

    • This compound stock solution

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with a dose-range of this compound for the desired time (e.g., 24, 48 hours). Include a vehicle-only control and a positive control for cell death.

    • For adherent cells, trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge to pellet the cells.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in a binding buffer.

    • Add PI staining solution to the cells and incubate for 15 minutes in the dark.

    • Analyze the cells by flow cytometry. PI-positive cells are considered non-viable.

    • Quantify the percentage of dead cells for each treatment condition.

Visualizations

Experimental_Workflow_for_Off_Target_Identification cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion A Unexpected Phenotype (e.g., Cytotoxicity, Morphological Change) B Determine IC50 for ACAT Inhibition in specific cell line A->B Hypothesis: On-Target D Dose-Response Cytotoxicity Assay A->D Hypothesis: Off-Target C Compare with other ACAT inhibitors B->C H On-Target Effect C->H Phenotype is consistent I Off-Target Effect C->I Phenotype is unique to this compound E Assess Cellular Stress (e.g., UPR, Oxidative Stress) D->E F Signaling Pathway Analysis E->F G Unbiased Target ID (e.g., Chemical Proteomics) F->G If pathway is unrelated G->I

Caption: Workflow for investigating potential off-target effects.

Cholesterol_Biosynthesis_Pathway cluster_0 Cholesterol Synthesis & Esterification AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol ACAT ACAT Cholesterol->ACAT CholesterylEsters Cholesteryl Esters (Storage) ACAT->CholesterylEsters PurpactinA This compound PurpactinA->ACAT Inhibits

Caption: Role of ACAT in the cholesterol pathway.

Hypothetical_Off_Target_Signaling_Pathway cluster_0 Hypothetical Off-Target Interaction PurpactinA This compound OffTarget Unknown Off-Target Kinase X PurpactinA->OffTarget Inhibits pSubstrate Phospho-Substrate Y OffTarget->pSubstrate Phosphorylates Substrate Substrate Y Substrate->OffTarget TF Transcription Factor Z pSubstrate->TF Activates GeneExp Altered Gene Expression TF->GeneExp

Caption: Hypothetical off-target signaling pathway.

References

Interpreting unexpected results in Purpactin A experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Purpactin A experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT).[1][2][3] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage. By inhibiting ACAT, this compound prevents this storage, leading to an increase in free cholesterol within the cell.

Q2: I'm observing lower than expected inhibition of cholesterol esterification. What could be the cause?

Several factors could contribute to this observation. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common causes include suboptimal compound concentration, issues with the experimental setup, or unexpected cellular responses.

Q3: My cells are showing signs of cytotoxicity at concentrations where I expect to see specific ACAT inhibition. Is this normal?

While this compound's primary target is ACAT, off-target effects can occur, especially at higher concentrations. This compound is an acetylated derivative of Vermixocin A, which has been suggested to potentially inhibit RNA synthesis.[4] This could lead to cytotoxicity. It is crucial to determine the optimal concentration range for your specific cell type and experimental conditions.

Q4: Are there any known off-target effects of this compound that I should be aware of?

Besides the potential for RNA synthesis inhibition, researchers should always consider the possibility of off-target effects with any small molecule inhibitor.[5][6] These can be cell-type and context-specific. Careful experimental design, including the use of appropriate controls, is essential to distinguish between on-target and off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected ACAT Inhibition

If you are observing variable or weak inhibition of ACAT activity, consider the following troubleshooting steps:

Possible Causes & Solutions

Possible Cause Suggested Solution
Suboptimal this compound Concentration Perform a dose-response curve to determine the IC50 value for your specific cell line and experimental conditions. The reported IC50 for this compound against rat liver microsomes is in the range of 121-126 μM.[1]
Incorrect Vehicle Control Ensure the vehicle control (e.g., DMSO) concentration is consistent across all experimental groups and does not exceed a level that affects cell viability or enzyme activity.
Cellular Efflux of the Compound Some cell lines may actively pump out small molecules. Consider using efflux pump inhibitors (e.g., verapamil) as a control to test this possibility.
High Cell Density Overly confluent cells can exhibit altered metabolic activity. Ensure consistent and appropriate cell seeding densities for all experiments.
Assay-Specific Issues (e.g., Cholesterol Esterification Assay) Verify the functionality of all assay components, including the radiolabeled oleate and the thin-layer chromatography (TLC) system. Run positive and negative controls for the assay itself.
Issue 2: Unexpected Phenotypes or Cytotoxicity

Observing unexpected cellular responses can be challenging to interpret. Here's a guide to dissecting these results:

Possible Causes & Solutions

Possible Cause Suggested Solution
Off-Target Effects As mentioned, this compound may have off-target activities, such as potential inhibition of RNA synthesis.[4] To investigate this, you can perform an RNA synthesis assay (e.g., using radiolabeled uridine incorporation) in parallel with your ACAT inhibition experiments.
Induction of Cellular Stress Pathways The accumulation of free cholesterol due to ACAT inhibition can induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). Assess markers of ER stress (e.g., CHOP, BiP expression) via Western blot or qPCR.
Apoptosis or Necrosis High levels of free cholesterol can be toxic and lead to programmed cell death. Perform cell viability assays (e.g., MTT, trypan blue exclusion) and apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) to quantify cell death.
Contamination of this compound Stock Ensure the purity of your this compound compound. If possible, verify its identity and purity using analytical methods like HPLC-MS.

Experimental Protocols

Cholesterol Esterification Assay

This protocol is a standard method to measure ACAT activity in cultured cells.

  • Cell Culture: Plate cells in a 12-well plate and allow them to reach 80-90% confluency.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) for the desired time (e.g., 24 hours).

  • Labeling: Add [¹⁴C]oleic acid complexed to bovine serum albumin (BSA) to the culture medium and incubate for 2-4 hours.

  • Lipid Extraction: Wash the cells with PBS, scrape them into a solvent mixture of hexane:isopropanol (3:2, v/v), and vortex thoroughly.

  • Phase Separation: Centrifuge the samples to separate the organic and aqueous phases. Collect the upper organic phase containing the lipids.

  • Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a silica TLC plate and develop the plate in a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Analysis: Visualize the lipid spots using a phosphorimager or autoradiography. The spot corresponding to cholesteryl esters can be scraped and quantified by scintillation counting.

Data Presentation

Table 1: Example Dose-Response of this compound on Cholesterol Esterification

This compound (µM)% Inhibition of Cholesterol Esterification (Mean ± SD)
0 (Vehicle)0 ± 5.2
1015.3 ± 4.8
5048.9 ± 6.1
10085.2 ± 3.9
20095.7 ± 2.5

Visualizations

PurpactinA_Mechanism cluster_cell Cell Free_Cholesterol Free Cholesterol ACAT ACAT Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Catalyzes Purpactin_A This compound Purpactin_A->ACAT Inhibits

Caption: Mechanism of action of this compound as an ACAT inhibitor.

Troubleshooting_Workflow Start Unexpected Result (e.g., Low Inhibition, Cytotoxicity) Check_Concentration Verify this compound Concentration and Purity Start->Check_Concentration Check_Controls Review Experimental Controls (Vehicle, etc.) Start->Check_Controls Investigate_Off_Target Investigate Potential Off-Target Effects Check_Concentration->Investigate_Off_Target Check_Controls->Investigate_Off_Target RNA_Synthesis_Assay RNA Synthesis Assay Investigate_Off_Target->RNA_Synthesis_Assay Cytotoxicity? ER_Stress_Analysis ER Stress Marker Analysis Investigate_Off_Target->ER_Stress_Analysis Unexpected Phenotype? Apoptosis_Assay Apoptosis/Viability Assays Investigate_Off_Target->Apoptosis_Assay Cell Death? Refine_Protocol Refine Experimental Protocol RNA_Synthesis_Assay->Refine_Protocol ER_Stress_Analysis->Refine_Protocol Apoptosis_Assay->Refine_Protocol

Caption: Troubleshooting workflow for unexpected results in this compound experiments.

References

Technical Support Center: Cytotoxicity Assessment of Purpactin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of Purpactin A. The information provided herein is intended to aid in experimental design, troubleshooting, and data interpretation.

Disclaimer: As of the last update, specific experimental data on the cytotoxicity of this compound across multiple cell lines is not widely available in the public domain. Therefore, the quantitative data and specific signaling pathway information presented in this document are hypothetical and for illustrative purposes only . These examples are designed to guide researchers in their experimental workflow and data presentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For an unknown compound like this compound, it is advisable to start with a broad concentration range to determine the optimal dose. A common starting point is a serial dilution from 100 µM down to 0.1 µM. This wide range helps in identifying the IC50 value, which is the concentration at which 50% of the cells are inhibited.

Q2: Which cell lines should I use for screening the cytotoxicity of this compound?

A2: The choice of cell lines depends on the therapeutic area of interest. For a general anticancer screening, a panel of cell lines from different tissue origins is recommended.[1] For example, you could use:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HeLa: Human cervical cancer[2]

  • HT-29: Human colorectal adenocarcinoma

  • A normal cell line (e.g., BEAS-2B): To assess selectivity towards cancer cells.[3]

Q3: How long should I incubate the cells with this compound?

A3: Incubation time can significantly impact cytotoxicity.[4] It is recommended to perform time-course experiments, for instance, at 24, 48, and 72 hours, to understand the kinetics of the cytotoxic effect.

Q4: What are the most common assays to measure cytotoxicity?

A4: Several assays can be used to measure cytotoxicity, each with its own principle:

  • MTT Assay: Measures metabolic activity, which is an indicator of cell viability.[5]

  • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

  • Trypan Blue Exclusion Assay: A simple method to differentiate between viable and non-viable cells.

  • Apoptosis Assays (e.g., Annexin V/PI staining): To determine if the mode of cell death is apoptosis or necrosis.

Q5: My results show high variability between replicates. What could be the cause?

A5: High variability can stem from several factors, including inconsistent cell seeding, pipetting errors, or edge effects in the microplate. Ensure a homogenous cell suspension and careful pipetting. To mitigate edge effects, avoid using the outer wells of the plate for treatment and use them for blanks or controls instead.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
High background in MTT assay Contamination of media or reagents with reducing agents.Use fresh, high-quality reagents and sterile techniques. Test the media alone for any background signal.
Low signal or no dose-response The concentration range of this compound is too low or too high. The incubation time is too short. The cell line is resistant.Expand the concentration range. Increase the incubation time. Try a different, more sensitive cell line.
Inconsistent results across experiments Variation in cell passage number or confluency. Inconsistent incubation conditions.Use cells within a consistent passage number range. Ensure consistent cell confluency at the time of treatment. Maintain stable incubator conditions (temperature, CO2, humidity).
Unexpected cell death in negative control Contamination (mycoplasma, bacteria, fungi). Toxicity from the vehicle (e.g., DMSO).Regularly test cell cultures for mycoplasma. Ensure the final concentration of the vehicle is non-toxic to the cells (typically <0.5% for DMSO).

Quantitative Data Summary (Hypothetical)

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineTissue OriginIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma4815.2 ± 1.8
A549Lung Carcinoma4825.5 ± 2.3
HeLaCervical Cancer4818.9 ± 2.1
HT-29Colorectal Adenocarcinoma4832.1 ± 3.5
BEAS-2BNormal Bronchial Epithelium48> 100

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis/necrosis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding purpactin_a_prep This compound Stock Solution treatment Treatment with This compound purpactin_a_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay apoptosis_assay Apoptosis Assay incubation->apoptosis_assay data_acquisition Data Acquisition (Plate Reader, Flow Cytometer) mtt_assay->data_acquisition apoptosis_assay->data_acquisition ic50_determination IC50 Determination data_acquisition->ic50_determination mechanism_elucidation Mechanism Elucidation data_acquisition->mechanism_elucidation

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway PurpactinA This compound CellMembrane Cell Membrane PurpactinA->CellMembrane ROS ↑ Reactive Oxygen Species (ROS) CellMembrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Improving the stability of Purpactin A for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Purpactin A for long-term experiments. Given that detailed stability data for this compound is not extensively available, this guide incorporates data from other well-studied, yet unstable, natural products like curcumin and nifedipine as illustrative examples to guide experimental design. This compound is a known inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT) produced by the fungus Penicillium purpurogenum[1][2][3].

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation in experimental settings?

A1: Like many complex natural products, this compound is susceptible to degradation through several mechanisms:

  • Oxidation: The phenolic and other electron-rich moieties in the this compound structure are prone to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or light[6].

  • Photodegradation: Exposure to light, particularly UV and blue light, can provide the energy to initiate degradation reactions[7][8].

Q2: I'm seeing a decrease in the activity of this compound in my multi-day cell culture experiment. What could be the cause?

A2: A decline in activity over time strongly suggests compound instability in the cell culture medium. The physiological pH of most cell culture media (around 7.4) can promote the degradation of pH-sensitive compounds[9]. Additionally, components in the media can react with this compound, and continuous exposure to incubator lights can cause photodegradation[10][11].

Q3: How can I minimize the degradation of this compound in my experiments?

A3: Several strategies can be employed:

  • Use of Antioxidants: Adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to your stock solutions and media can prevent oxidative degradation[6][13].

  • Light Protection: Protect your solutions from light by using amber vials, wrapping containers in aluminum foil, and minimizing exposure to ambient light during handling[13].

  • Encapsulation: For in vivo or complex in vitro models, encapsulating this compound in liposomes or nanoparticles can protect it from the surrounding environment and improve its stability[13][14][15][16][17].

  • Fresh Preparations: Prepare fresh working solutions of this compound immediately before each experiment, or at least daily for long-term experiments.

Q4: What is the recommended way to store this compound?

A4: this compound should be stored as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For stock solutions, use a dry, aprotic solvent like anhydrous DMSO, store at -80°C in small aliquots to avoid repeated freeze-thaw cycles, and protect from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between experiments Degradation of this compound stock solution.Prepare fresh stock solutions more frequently. Aliquot stock solutions to minimize freeze-thaw cycles. Confirm stock solution concentration and purity using HPLC before use.
Loss of this compound activity during a long-term experiment (>24h) Instability in the aqueous experimental medium (e.g., cell culture media).Replenish the medium with freshly prepared this compound every 24 hours. Consider using a stabilized formulation, such as liposomal this compound. Perform a time-course experiment to quantify the rate of degradation in your specific medium.
Precipitation of this compound in aqueous buffer Poor solubility and potential aggregation.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if experimentally permissible. Use a formulation aid like cyclodextrin or prepare a nanoparticle suspension.
Color change of the this compound solution Oxidation or photodegradation.Prepare solutions in degassed solvents and store under an inert atmosphere (e.g., argon or nitrogen). Protect solutions from light at all times by using amber vials or wrapping containers in foil. Add an antioxidant to the solution.

Quantitative Data on Compound Stability

Due to the limited availability of specific stability data for this compound, the following tables provide data for other unstable natural products to illustrate the impact of environmental factors and the effectiveness of stabilization strategies.

Table 1: Effect of pH on the Half-Life of Curcumin in Aqueous Solution

pHHalf-Life (t½)Conditions
1.23~6,600 hours37°C
5.97~175 daysRoom Temperature
7.4< 20 minutes37°C, Phosphate Buffer
8.0< 20 minutes37°C, Phosphate Buffer

(Data compiled from[18][9][12])

Table 2: Photodegradation Kinetics of Nifedipine

ConditionKinetic OrderRate Constant
Initial Phase (<50% degradation)Zero-order(4.96 ± 0.13) x 10⁻⁹ M⁻¹ s⁻¹
Later Phase (>50% degradation)First-order(6.22 ± 0.10) x 10⁻⁵ s⁻¹

(Data from exposure to a 40W tungsten lamp[7][19])

Table 3: Stabilization of Curcumin with Nanoliposome Encapsulation at 37°C

Time% Curcumin Remaining (Free)% Curcumin Remaining (Nanoliposome)
40 min~16%~97.7%
3 hours~12%~99%

(Data for pH 7.4 from[9])

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to determine the stability of this compound under various experimental conditions.

1. Materials:

  • This compound

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • HPLC-grade acids/bases for pH adjustment (e.g., formic acid, ammonium hydroxide)

  • HPLC system with a UV detector and a C18 column

  • Incubator/water bath

  • pH meter

2. Method:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired test buffers (e.g., phosphate-buffered saline at pH 5.4, 7.4, and 9.4).

  • Incubation: Incubate the test solutions at the desired temperature (e.g., 37°C). Protect samples from light if not assessing photodegradation.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution. Immediately quench any further degradation by adding an equal volume of cold acetonitrile and store at -20°C until analysis.

  • HPLC Analysis:

    • Set up an appropriate HPLC method. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) on a C18 column is a good starting point.

    • Inject the samples from each time point.

    • Monitor the elution profile at the λmax of this compound.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics and half-life.

Protocol 2: Preparation of Liposomal this compound

This protocol describes the thin-film hydration method for encapsulating the hydrophobic this compound into liposomes.

1. Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine or DSPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., PBS)

  • Rotary evaporator

  • Probe sonicator or extruder

2. Method:

  • Lipid Film Formation:

    • Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask. A common molar ratio is 2:1 for phospholipid:cholesterol. The drug-to-lipid ratio should be optimized, starting around 1:20 (w/w).

    • Attach the flask to a rotary evaporator and remove the organic solvent under vacuum to form a thin lipid film on the flask wall. Ensure the water bath temperature is above the lipid transition temperature.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer to the flask.

    • Agitate the flask (e.g., by gentle swirling or vortexing) at a temperature above the lipid transition temperature for about 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential of the liposomes using dynamic light scattering.

    • Quantify the encapsulation efficiency by lysing the liposomes with a detergent or solvent and measuring the this compound concentration by HPLC or spectrophotometry.

Visualizations

Signaling Pathway

PurpactinA_ACAT_Pathway cluster_Extracellular Extracellular cluster_Cell Cell cluster_ER Endoplasmic Reticulum LDL LDL Cholesterol Cholesterol Free Cholesterol LDL->Cholesterol Uptake ACAT ACAT CE Cholesteryl Esters ACAT->CE Esterification Cholesterol->ACAT LD Lipid Droplet (Storage) CE->LD PurpactinA This compound PurpactinA->ACAT Inhibition

Caption: this compound inhibits ACAT, preventing cholesterol esterification and storage.

Experimental Workflow

Stability_Workflow cluster_Prep Preparation cluster_Inc Incubation & Sampling cluster_Analysis Analysis Stock Prepare this compound Stock Solution (DMSO) TestSol Prepare Test Solutions (Aqueous Buffers) Stock->TestSol Incubate Incubate at 37°C (Light Protected) TestSol->Incubate Sample Sample at Time Points (0, 1, 2, 4, 8, 24h) Incubate->Sample Quench Quench with Acetonitrile Sample->Quench HPLC HPLC Analysis (C18 Column) Quench->HPLC Data Quantify Peak Area HPLC->Data Plot Plot % Remaining vs. Time Data->Plot

Caption: Workflow for assessing the stability of this compound using HPLC.

Logical Relationship: Degradation Pathways

Degradation_Pathways PurpactinA This compound (Active) Degraded Degradation Products (Inactive) PurpactinA->Degraded Degradation Hydrolysis Hydrolysis Hydrolysis->PurpactinA H₂O, pH Oxidation Oxidation Oxidation->PurpactinA O₂, Metal Ions Photodegradation Photodegradation Photodegradation->PurpactinA Light (UV/Visible)

Caption: Major degradation pathways affecting this compound stability.

References

Validation & Comparative

Purpactin A versus Avasimibe: A Comparative Analysis of ACAT Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Purpactin A and avasimibe, two inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The following sections present a comprehensive analysis of their inhibitory potency, effects on cellular cholesterol metabolism, and the experimental protocols used for their evaluation, supported by available data.

Introduction to ACAT Inhibition

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[1] This process is central to cellular cholesterol homeostasis. The inhibition of ACAT is a therapeutic strategy aimed at preventing the accumulation of cholesteryl esters within macrophages, a key event in the formation of foam cells and the development of atherosclerotic plaques. Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, with distinct tissue distributions and physiological roles.

This compound is a natural product isolated from Penicillium purpurogenum that has been identified as an ACAT inhibitor.[2] Avasimibe is a synthetic, orally bioavailable ACAT inhibitor that has undergone clinical development.[3] This guide compares the performance of these two compounds based on published experimental data.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and avasimibe concerning their ACAT inhibitory activity.

ParameterThis compoundAvasimibeReference(s)
Target(s) ACATACAT1 and ACAT2[2][4]
In Vitro IC50 121-126 µM (rat liver microsomes)3.3 µM (isoform not specified) 24 µM (ACAT1) 9.2 µM (ACAT2)[2][4]
Cellular Effects Inhibited cholesterol ester formation in J774 macrophages (quantitative data not available).- Concentration-dependent reduction of cholesteryl ester content in THP-1 macrophages (0.01-0.5 µM).[1] - Reduced total cholesterol by 29% in human monocyte-derived macrophages.[1][2]

Experimental Protocols

In Vitro ACAT Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the ACAT enzyme.

Methodology:

  • Enzyme Source: Microsomes are prepared from rat liver or from cells engineered to express specific ACAT isoforms (ACAT1 or ACAT2).

  • Substrates: The reaction mixture typically includes [14C]oleoyl-CoA as the radiolabeled substrate and cholesterol delivered in a suitable vehicle, such as mixed micelles with phosphatidylcholine and taurocholate.

  • Incubation: The enzyme preparation is pre-incubated with the test compound (this compound or avasimibe) at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates.

  • Reaction Termination and Extraction: After a defined incubation period, the reaction is stopped, and the lipids are extracted using a solvent system like chloroform/methanol.

  • Analysis: The cholesteryl esters are separated from other lipids using thin-layer chromatography (TLC).

  • Quantification: The amount of radiolabeled cholesteryl ester formed is quantified using a scintillation counter.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in ACAT activity (IC50) is calculated from the dose-response curve.

Cellular Cholesterol Esterification Assay

This assay assesses the ability of a compound to inhibit cholesterol esterification within a cellular context, such as in macrophages.

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., J774 or THP-1) or primary human monocyte-derived macrophages are cultured.

  • Cholesterol Loading: To induce foam cell formation, the cells are incubated with a source of cholesterol, such as acetylated low-density lipoprotein (acetyl-LDL).

  • Inhibitor Treatment: The cells are co-incubated with the cholesterol source and various concentrations of the test compound (this compound or avasimibe).

  • Measurement of Cholesteryl Esters:

    • Radiolabeling: The amount of newly synthesized cholesteryl esters is often measured by pulsing the cells with a radiolabeled fatty acid, such as [14C]oleic acid. The lipids are then extracted and analyzed by TLC as described in the in vitro assay.

    • Mass Measurement: The total mass of cholesteryl esters and free cholesterol can be determined using enzymatic assays or by gas-liquid chromatography.

  • Data Analysis: The reduction in cholesteryl ester content in treated cells is compared to that in untreated control cells to determine the inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

ACAT Signaling Pathway

The following diagram illustrates the central role of ACAT in cellular cholesterol esterification.

ACAT_Pathway Free_Cholesterol Free Cholesterol ACAT ACAT Free_Cholesterol->ACAT Acyl_CoA Acyl-CoA Acyl_CoA->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Lipid_Droplets Lipid Droplets (Storage) Cholesteryl_Esters->Lipid_Droplets Purpactin_A This compound Purpactin_A->ACAT Inhibits Avasimibe Avasimibe Avasimibe->ACAT Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microsomes Prepare Microsomes (ACAT Source) Preincubation Pre-incubate Microsomes with Inhibitor Microsomes->Preincubation Inhibitor Prepare Inhibitor Solutions (this compound / Avasimibe) Inhibitor->Preincubation Substrates Prepare Substrates ([14C]oleoyl-CoA & Cholesterol) Reaction Initiate Reaction with Substrates Substrates->Reaction Preincubation->Reaction Termination Stop Reaction & Extract Lipids Reaction->Termination TLC Separate Lipids by TLC Termination->TLC Quantification Quantify [14C]Cholesteryl Esters TLC->Quantification IC50 Calculate IC50 Quantification->IC50

References

A Head-to-Head Comparison of Purpactin A and Pactimibe Efficacy in ACAT Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of hypercholesterolemia research, the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) has been a focal point for developing novel therapeutic agents. This enzyme plays a crucial role in the esterification and subsequent storage of cholesterol within cells. Among the numerous compounds identified as ACAT inhibitors, Purpactin A, a natural product, and pactimibe, a synthetic drug candidate, have garnered attention. This guide provides a detailed, data-driven comparison of their efficacy, drawing from available preclinical and clinical research.

Executive Summary

While both this compound and pactimibe target the ACAT enzyme, the depth of their scientific investigation and their ultimate clinical outcomes are vastly different. This compound has been characterized as a moderately potent ACAT inhibitor in in vitro settings. In contrast, pactimibe, a dual inhibitor of ACAT-1 and ACAT-2, demonstrated significant promise in preclinical animal models but ultimately failed in human clinical trials due to a lack of efficacy in preventing atherosclerosis progression and a potential for adverse cardiovascular events. This stark divergence in clinical translation underscores the complexities of targeting the ACAT pathway for cardiovascular disease.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data available for this compound and pactimibe, highlighting their inhibitory concentrations and effects in various experimental models.

Table 1: In Vitro Efficacy of this compound and Pactimibe

CompoundTarget(s)Assay SystemIC50Reference(s)
This compound ACATRat liver microsomes121-126 µM[1][2]
Pactimibe ACAT-1-4.9 µM[3]
ACAT-2-3.0 µM[3]
ACATLiver microsomes2.0 µM[3]
ACATMacrophages2.7 µM[3]
ACATTHP-1 cells4.7 µM[3]
Cholesteryl Ester Formation-6.7 µM[3]

Table 2: In Vivo Efficacy of Pactimibe

Animal ModelDosageDurationKey FindingsReference(s)
Atherogenic diet-fed hamsters3 and 10 mg/kg90 daysDecreased serum total cholesterol by 70% and 72%, respectively. Reduced aortic fatty streak area by 79% and 95%, respectively.
Apolipoprotein E (apoE)-/- mice (Early lesion model)0.1% (w/w) in diet12 weeksReduced plasma cholesterol by 43-48%. Reduced atherosclerotic lesions by 90%.[4]
Apolipoprotein E (apoE)-/- mice (Advanced lesion model)0.1% (w/w) in diet12 weeksReduced atherosclerotic lesions by 77%.[4]
Watanabe heritable hyperlipidemic (WHHL) rabbits10 and 30 mg/kg32 weeksDid not alter serum cholesterol levels. Stabilized vulnerable plaques by reducing cholesteryl ester content and increasing collagen and smooth muscle cells.[5]

No in vivo efficacy data for this compound was identified in the reviewed literature.

Mechanism of Action: Targeting Cholesterol Esterification

Both this compound and pactimibe function by inhibiting the ACAT enzyme, which is responsible for the conversion of free cholesterol into cholesteryl esters for storage in lipid droplets. There are two isoforms of this enzyme, ACAT-1 and ACAT-2. ACAT-1 is ubiquitously expressed, while ACAT-2 is primarily found in the intestines and liver, playing a key role in dietary cholesterol absorption.

Pactimibe is a dual inhibitor, acting on both ACAT-1 and ACAT-2.[3] This dual inhibition was thought to be advantageous, simultaneously blocking cholesterol absorption and its accumulation in macrophages within atherosclerotic plaques. Pactimibe has been shown to inhibit cholesterol absorption from the intestine, reduce cholesteryl ester formation in the liver, and enhance its elimination.[3] It also inhibits the secretion of very low-density lipoprotein (VLDL) cholesterol from the liver.[3]

This compound's specificity for ACAT isoforms has not been reported. Its mechanism is understood to be the direct inhibition of ACAT activity, as demonstrated in rat liver microsomes and J774 macrophages.[1][2]

Visualizing the ACAT Inhibition Pathway

The following diagram illustrates the central role of ACAT in cellular cholesterol metabolism and the point of intervention for inhibitors like this compound and pactimibe.

ACAT_Pathway cluster_cell Macrophage / Hepatocyte LDL LDL Cholesterol LDLR LDL Receptor LDL->LDLR Uptake FreeCholesterol Free Cholesterol Pool LDLR->FreeCholesterol ACAT ACAT1 / ACAT2 FreeCholesterol->ACAT CholesterylEsters Cholesteryl Esters ACAT->CholesterylEsters LipidDroplet Lipid Droplet (Storage) CholesterylEsters->LipidDroplet FoamCell Foam Cell Formation LipidDroplet->FoamCell Inhibitor This compound / Pactimibe Inhibitor->ACAT Experimental_Workflow start Start: ApoE-/- Mice diet Atherogenic Diet start->diet grouping Grouping diet->grouping control Control Group (Diet Only) grouping->control treatment Treatment Group (Diet + Pactimibe) grouping->treatment duration 12-Week Treatment control->duration treatment->duration blood Blood Sampling (Lipid Profile) duration->blood euthanasia Euthanasia & Aorta Dissection duration->euthanasia staining Oil Red O Staining euthanasia->staining analysis Lesion Quantification staining->analysis end End: Efficacy Data analysis->end

References

Purpactin A: A Comparative Analysis of Specificity for ACAT1 vs. ACAT2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Purpactin A's inhibitory activity against the two isoforms of Acyl-CoA: Cholesterol Acyltransferase, ACAT1 and ACAT2. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to aid researchers in evaluating this compound for their specific applications.

Data Presentation: Inhibitory Activity of this compound and Comparators

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other known ACAT inhibitors against ACAT1 and ACAT2. This data is crucial for assessing the specificity of these compounds.

CompoundIC50 for ACAT1 (µM)IC50 for ACAT2 (µM)Selectivity (ACAT1/ACAT2 Ratio)Reference
This compound 2.5 1.5 1.67 [1]
Terpendole C10101[1]
Glisoprenin A4.3100.43[1]
Spylidone255.05[1]
Beauveriolide I0.6200.03[1]
Beauveriolide III0.9>20<0.045[1]
Pyripyropene A>800.07>1142[1]
CL-283,5460.10.091.11[1]

Note: The initial discovery of Purpactins A, B, and C reported IC50 values of approximately 121-126 µM using a rat liver microsome assay system, which contains a mixture of ACAT isoforms[2]. The data in the table above is from a more recent study that utilized a cell-based assay with specific ACAT1 and ACAT2 expression, providing a clearer picture of isoform specificity[1].

Experimental Protocols

The determination of IC50 values for ACAT inhibitors is critical for evaluating their potency and selectivity. Below is a detailed methodology for a cell-based fluorescence assay, a common approach for screening ACAT inhibitors against specific isoforms.

Cell-Based ACAT Inhibition Assay Using NBD-Cholesterol

This method utilizes a fluorescent cholesterol analog, NBD-cholesterol, to measure the activity of ACAT1 and ACAT2 in living cells.

1. Cell Culture and Transfection:

  • AC29 cells, which lack endogenous ACAT activity, are cultured in an appropriate medium.
  • Cells are stably transfected with expression vectors containing the full-length cDNA for either human ACAT1 or human ACAT2. This creates two distinct cell lines, one expressing only ACAT1 and the other only ACAT2.

2. Compound Preparation:

  • This compound and other test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
  • Serial dilutions of the stock solutions are prepared in the cell culture medium to achieve the desired final concentrations for the assay.

3. Assay Procedure:

  • The ACAT1- and ACAT2-expressing cells are seeded into 96-well plates and allowed to adhere overnight.
  • The culture medium is then replaced with the medium containing the various concentrations of the test compounds. Control wells with vehicle (DMSO) only are also included.
  • NBD-cholesterol is added to all wells at a final concentration of 1 µg/ml.
  • The plates are incubated for a set period (e.g., 6 hours) at 37°C in a CO2 incubator. During this time, the ACAT enzymes will esterify the NBD-cholesterol, leading to its accumulation in intracellular lipid droplets.

4. Data Acquisition and Analysis:

  • After incubation, the fluorescence intensity in each well is measured using a fluorescence plate reader. The esterified NBD-cholesterol exhibits a stronger fluorescent signal when localized in the nonpolar environment of lipid droplets compared to its presence in cellular membranes.
  • The fluorescence values are plotted against the logarithm of the inhibitor concentration.
  • A sigmoidal dose-response curve is generated using appropriate software (e.g., Prism) to calculate the IC50 value, which is the concentration of the inhibitor that reduces the ACAT activity by 50%.

Mandatory Visualizations

Signaling Pathway of ACAT1 and ACAT2 in Cholesterol Metabolism

ACAT_pathway cluster_ACAT1 ACAT1 Pathway (Ubiquitous) cluster_ACAT2 ACAT2 Pathway (Intestine & Liver) Cholesterol_ACAT1 Excess Intracellular Free Cholesterol ACAT1 ACAT1 Cholesterol_ACAT1->ACAT1 Substrate CE_Droplets Cytosolic Cholesteryl Ester Droplets (Storage) ACAT1->CE_Droplets Esterification Cholesterol_ACAT2 Dietary & De Novo Synthesized Cholesterol ACAT2 ACAT2 Cholesterol_ACAT2->ACAT2 Substrate CE_Lipoproteins Cholesteryl Esters for Lipoprotein Assembly ACAT2->CE_Lipoproteins VLDL_Chylomicrons VLDL / Chylomicrons CE_Lipoproteins->VLDL_Chylomicrons ApoB Apolipoprotein B ApoB->VLDL_Chylomicrons Assembly experimental_workflow cluster_analysis Data Analysis start Start: Select ACAT Inhibitor (e.g., this compound) cell_lines Prepare two cell lines: 1. ACAT1-expressing 2. ACAT2-expressing start->cell_lines dose_response Treat cells with a range of inhibitor concentrations cell_lines->dose_response assay Perform cell-based assay (e.g., NBD-cholesterol incorporation) dose_response->assay measure Measure ACAT activity (e.g., fluorescence intensity) assay->measure plot_acat1 Plot Dose-Response Curve for ACAT1 measure->plot_acat1 plot_acat2 Plot Dose-Response Curve for ACAT2 measure->plot_acat2 calc_ic50_acat1 Calculate IC50 for ACAT1 plot_acat1->calc_ic50_acat1 calc_ic50_acat2 Calculate IC50 for ACAT2 plot_acat2->calc_ic50_acat2 compare Compare IC50 values to determine specificity calc_ic50_acat1->compare calc_ic50_acat2->compare

References

Unveiling the Structure-Activity Relationship of Purpactin A Derivatives as ACAT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

Purpactin A, a natural product isolated from Penicillium purpurogenum, and its derivatives have emerged as a promising class of inhibitors for the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[1] ACAT plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage or transport.[2][3] Its inhibition is a key therapeutic strategy for managing hypercholesterolemia and atherosclerosis. This guide provides a comparative analysis of this compound derivatives, summarizing their structure-activity relationships (SAR), detailing experimental protocols for their evaluation, and visualizing the relevant biological pathways.

Comparative Biological Activity of this compound and Its Derivatives

The inhibitory activity of this compound and its analogs against ACAT is primarily assessed by measuring their half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for key compounds against rat liver microsomal ACAT.[1] The SAR study of this compound derivatives has revealed critical structural features influencing their inhibitory potency.[4]

CompoundStructureModification from this compoundACAT Inhibition IC50 (µM)Key SAR Insights[4]
This compound (Reference Structure)-~121-126Parent compound with moderate activity.
Purpactin B (Structure not shown)Different core structure~121-126Similar potency to this compound, suggesting the core scaffold is amenable to variation.
Purpactin C (Structure not shown)Different core structure~121-126Similar potency to this compound.
1'-O-acetyl-11-O-acyl Derivatives (General Structure)Acylation at the C-11 hydroxyl groupDecreased activityIntroduction of long acyl groups at the C-11 position diminishes inhibitory activity.
1'-O-acyl-11-O-acetyl Derivatives (General Structure)Variation of the acyl group at the C-1' positionPotency is sensitive to the nature of this groupA small acyl group, such as acetyl or n-butyryl, at the C-1' hydroxyl is crucial for potent ACAT inhibition.
11-O-tetrahydropyranylthis compound (Structure not shown)Tetrahydropyranyl group at C-11High selectivity (cytotoxicity vs. effective dose)Modification at C-11 can improve the therapeutic index.

Experimental Protocols

The determination of the ACAT inhibitory activity of this compound derivatives is crucial for SAR studies. Below is a detailed methodology for a common in vitro assay.

In Vitro ACAT Inhibition Assay using Rat Liver Microsomes

This assay measures the ability of a compound to inhibit the enzymatic activity of ACAT present in rat liver microsomes.

1. Preparation of Rat Liver Microsomes:

  • Homogenize fresh rat liver in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cellular debris.

  • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a buffer and determine the protein concentration.

2. ACAT Activity Assay:

  • Prepare a reaction mixture containing the rat liver microsomes, a source of cholesterol (e.g., cholesterol in a detergent like Triton WR-1339), and the test compound (this compound derivative) at various concentrations.

  • Initiate the enzymatic reaction by adding the substrate, [1-¹⁴C]oleoyl-CoA.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).

  • Stop the reaction by adding a mixture of isopropanol and heptane.

  • Extract the lipids, including the newly synthesized radioactive cholesteryl oleate.

  • Separate the cholesteryl oleate from unreacted oleoyl-CoA and cholesterol using thin-layer chromatography (TLC).

  • Quantify the radioactivity of the cholesteryl oleate spot using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of ACAT inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Plot the percentage inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of ACAT activity, from the dose-response curve.

Visualizing the Impact of this compound Derivatives

Understanding the biological context of ACAT inhibition is essential for drug development professionals. The following diagrams illustrate the signaling pathway affected by this compound derivatives and a typical experimental workflow.

ACAT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Macrophage LDL LDL LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Free_Cholesterol Free Cholesterol Lysosome->Free_Cholesterol Hydrolysis ACAT ACAT Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplet Lipid Droplet (Foam Cell Formation) Cholesteryl_Esters->Lipid_Droplet Purpactin_A This compound Derivatives Purpactin_A->ACAT Inhibition

Caption: ACAT Inhibition Pathway in Macrophages.

SAR_Workflow Start Start: Design of This compound Derivatives Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Bioassay In Vitro ACAT Inhibition Assay Purification->Bioassay Data_Analysis IC50 Determination Bioassay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Process End End: Identification of Potent ACAT Inhibitors SAR_Analysis->End Identified Leads Lead_Optimization->Synthesis

Caption: Experimental Workflow for SAR Studies.

References

Unveiling the Inhibitory Profile of Purpactin A: A Comparative Analysis Across Model Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Purpactin A, a metabolite produced by Penicillium purpurogenum, reveals its inhibitory effects on key cellular targets, demonstrating varying potency across different experimental models. This guide provides a cross-validation of this compound's inhibitory activities, offering researchers, scientists, and drug development professionals a comparative look at its performance against other inhibitors, supported by experimental data and detailed protocols.

This compound has been identified as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cellular cholesterol esterification.[1] Furthermore, recent studies have unveiled a secondary, more potent inhibitory activity against the TMEM16A chloride channel, a protein implicated in mucus secretion in airway epithelial cells. This dual inhibitory profile makes this compound a compound of significant interest for further investigation in therapeutic areas related to hypercholesterolemia and respiratory diseases.

This guide delves into the inhibitory effects of this compound in two primary model systems: an enzymatic assay using rat liver microsomes and a cell-based assay employing J774 macrophages. A comparative analysis with other known inhibitors is presented to contextualize its efficacy.

Comparative Inhibitory Activity of this compound and Alternatives

The inhibitory potency of this compound and a selection of alternative compounds were evaluated in two distinct model systems: a cell-free enzymatic assay with rat liver microsomes and a cellular assay using J774 macrophages. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized below.

CompoundTargetModel SystemIC50
This compound, B, C (mixture) ACATRat Liver Microsomes121-126 µM[1]
This compound TMEM16AAirway Epithelial Cells~2 µM
F-1394 ACATRat Liver Microsomes6.4 nM[2]
F-1394 ACATJ774 Macrophages32 nM[2]
Avasimibe ACATGeneral3.3 µM[3]
RP-64477 ACATTHP-1 (human monocytic cells)180 nM[3]
Sandoz 58-035 ACATJ774 MacrophagesEffective inhibitor (IC50 not specified)[4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

Cholesterol_Esterification_Pathway cluster_Extracellular Extracellular Space cluster_Cell Macrophage LDL Low-Density Lipoprotein (LDL) LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Free_Cholesterol Free Cholesterol Lysosome->Free_Cholesterol Hydrolysis ACAT ACAT Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Esters->Lipid_Droplet Purpactin_A This compound Purpactin_A->ACAT Inhibition

Figure 1. Cholesterol Esterification Pathway and this compound's Site of Action.

Experimental_Workflow cluster_Microsomal_Assay Rat Liver Microsomal ACAT Assay cluster_Macrophage_Assay J774 Macrophage Cholesterol Esterification Assay Isolate_Microsomes Isolate Microsomes from Rat Liver Prepare_Reaction Prepare Reaction Mixture: - Microsomes - [14C]Oleoyl-CoA - Buffer Isolate_Microsomes->Prepare_Reaction Add_Inhibitor Add this compound or Alternative Inhibitor Prepare_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Extract_Lipids Extract Lipids Incubate->Extract_Lipids TLC Separate by TLC Extract_Lipids->TLC Quantify Quantify [14C]Cholesteryl Oleate TLC->Quantify Culture_Cells Culture J774 Macrophages Load_Cholesterol Load Cells with [14C]Oleic Acid and Acetylated LDL Culture_Cells->Load_Cholesterol Add_Inhibitor_Cell Add this compound or Alternative Inhibitor Load_Cholesterol->Add_Inhibitor_Cell Incubate_Cells Incubate Add_Inhibitor_Cell->Incubate_Cells Extract_Lipids_Cell Extract Cellular Lipids Incubate_Cells->Extract_Lipids_Cell TLC_Cell Separate by TLC Extract_Lipids_Cell->TLC_Cell Quantify_Cell Quantify [14C]Cholesteryl Oleate TLC_Cell->Quantify_Cell

Figure 2. Experimental Workflows for Assessing ACAT Inhibition.

Experimental Protocols

Rat Liver Microsomal ACAT Assay

This protocol outlines the procedure for measuring ACAT activity in a cell-free system using rat liver microsomes.

  • Preparation of Rat Liver Microsomes:

    • Homogenize fresh rat liver in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Wash the microsomal pellet with buffer and resuspend in a known volume. The protein concentration is determined using a standard method like the Lowry assay.[5]

  • ACAT Activity Assay:

    • The reaction mixture typically contains rat liver microsomes (at a specific protein concentration), a source of cholesterol (often endogenous to the microsomes or added), and a radiolabeled fatty acyl-CoA substrate, such as [14C]oleoyl-CoA, in a buffered solution.

    • The test compound (e.g., this compound) is added at various concentrations.

    • The reaction is initiated by the addition of the radiolabeled substrate and incubated at 37°C for a defined period.

    • The reaction is terminated by the addition of a solvent mixture (e.g., chloroform:methanol) to extract the lipids.

    • The lipid extract is dried and redissolved in a small volume of solvent.

  • Quantification of Cholesteryl Esters:

    • The extracted lipids are separated by thin-layer chromatography (TLC).

    • The band corresponding to cholesteryl esters is identified and scraped from the TLC plate.

    • The amount of radioactivity in the cholesteryl ester band is quantified using liquid scintillation counting.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

J774 Macrophage Cholesterol Esterification Assay

This protocol describes the measurement of cholesterol esterification in a cellular context using the J774 macrophage cell line.

  • Cell Culture and Plating:

    • J774 macrophages are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.

    • Cells are seeded into multi-well plates and allowed to adhere.

  • Cholesterol Loading and Inhibition:

    • To stimulate cholesterol esterification, cells are often incubated with a source of cholesterol, such as acetylated low-density lipoprotein (acLDL), and a radiolabeled fatty acid precursor, like [14C]oleic acid.

    • The test inhibitor (e.g., this compound) is added to the culture medium at various concentrations.

    • The cells are incubated for a specified period to allow for cholesterol uptake and esterification.

  • Lipid Extraction and Analysis:

    • The culture medium is removed, and the cells are washed to remove any unincorporated radiolabel.

    • Cellular lipids are extracted using a solvent mixture (e.g., hexane:isopropanol).

    • The lipid extract is dried and redissolved.

  • Quantification of Cholesteryl Esters:

    • Similar to the microsomal assay, the extracted lipids are separated by TLC.

    • The cholesteryl ester band is identified and the radioactivity is quantified by liquid scintillation counting.

    • The IC50 value is determined by analyzing the dose-response curve of the inhibitor.

Conclusion

This compound demonstrates a dual inhibitory capacity, targeting both ACAT and the TMEM16A chloride channel. Its inhibition of ACAT, while modest in the low micromolar range in a cell-free system, is complemented by a significantly more potent inhibition of TMEM16A. The cross-validation in different model systems highlights the importance of evaluating compounds in both enzymatic and cellular environments to understand their full biological activity. The data presented here, alongside the detailed protocols, provide a valuable resource for researchers investigating this compound and other potential therapeutic inhibitors. Further studies are warranted to determine the specific IC50 of this compound on ACAT in a cellular context and to explore the therapeutic potential of its dual inhibitory action.

References

Independent verification of Purpactin A's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Analysis of Purpactin A's Mechanism of Action Compared to Alternative Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitors

This guide provides a comparative analysis of this compound, a known inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), and other alternative compounds. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's mechanism of action, supported by experimental data and detailed protocols for its verification.

Mechanism of Action of this compound

This compound, a compound produced by Penicillium purpurogenum, has been identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol.[1][2][3] This enzyme plays a crucial role in cellular cholesterol homeostasis by converting free cholesterol into cholesteryl esters for storage in lipid droplets.[4][5] The inhibition of ACAT by this compound leads to a decrease in the formation of cholesteryl esters, which has been demonstrated in both enzymatic assays using rat liver microsomes and in cellular models such as J774 macrophages.[2]

Comparative Analysis of ACAT Inhibitors

To provide a broader context for this compound's activity, the following table compares its inhibitory potency with other well-characterized ACAT inhibitors. These alternatives include Avasimibe, a broad-spectrum ACAT inhibitor, and more selective compounds like Pyripyropene A (ACAT2 selective) and K-604 (ACAT1 selective).

Table 1: Comparison of IC50 Values for Various ACAT Inhibitors

CompoundTarget(s)IC50 ValueSource(s)
This compound ACAT121-126 µM[2]
Avasimibe ACAT124 µM
ACAT29.2 µM
ACAT (general)3.3 µM[6]
Pyripyropene A ACAT20.07 µM (70 nM)[7][8][9]
K-604 ACAT10.45 µM (450 nM)[10][11][12][13]
ACAT2102.85 µM[11][12]

Experimental Protocols for Verification

The following are detailed methodologies for key experiments used to verify the mechanism of action of this compound and other ACAT inhibitors.

In Vitro ACAT Enzyme Activity Assay using Rat Liver Microsomes

This assay directly measures the enzymatic activity of ACAT in a cell-free system.

a) Preparation of Rat Liver Microsomes:

  • Homogenize fresh rat liver in a buffer solution (e.g., 20 mM HEPES, pH 6.8, 2 M KCl).[4]

  • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the microsomes.

  • Resuspend the microsomal pellet in a suitable assay buffer.[4]

b) ACAT Activity Assay:

  • Pre-incubate the microsomal preparation with various concentrations of the test inhibitor (e.g., this compound) for a defined period.

  • Initiate the enzymatic reaction by adding the substrates: radiolabeled oleoyl-CoA and a cholesterol source (e.g., DChol-MβCD).[4]

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).[4]

  • Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform/methanol).

  • Separate the resulting cholesteryl esters from free cholesterol using thin-layer chromatography (TLC).[4]

  • Quantify the amount of radiolabeled cholesteryl ester formed to determine the ACAT activity.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Cholesterol Esterification Assay in J774 Macrophages

This assay assesses the ability of an inhibitor to block cholesterol esterification within a cellular context.

a) Cell Culture and Labeling:

  • Culture J774 macrophages in appropriate multiwell plates until they form a monolayer.[14]

  • Load the cells with a cholesterol source, often radiolabeled, such as [³H]-cholesterol, for approximately 24 hours.[14] To prevent immediate esterification of the loaded cholesterol, a known ACAT inhibitor can be included during this loading phase.[14]

b) Inhibition Assay:

  • Remove the labeling medium and wash the cells.

  • Incubate the cells with fresh medium containing various concentrations of the test inhibitor (e.g., this compound) for a designated period.

  • To stimulate cholesterol esterification, cells can be treated with agents like acetylated LDL.

c) Quantification of Cholesteryl Esters:

  • Lyse the cells and extract the total lipids.

  • Separate the cholesteryl esters from free cholesterol using TLC.

  • Quantify the amount of radiolabeled cholesteryl ester by liquid scintillation counting.[14]

  • Determine the extent of inhibition by comparing the amount of cholesteryl ester in treated versus untreated cells.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of ACAT and the experimental workflows.

ACAT_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Macrophage LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion FreeCholesterol Free Cholesterol Lysosome->FreeCholesterol Hydrolysis of Cholesteryl Esters ER Endoplasmic Reticulum (ER) ACAT ACAT ER->ACAT LipidDroplet Lipid Droplet FreeCholesterol->ER FreeCholesterol->ACAT Substrate CholesterylEster Cholesteryl Ester ACAT->CholesterylEster Esterification CholesterylEster->LipidDroplet Storage PurpactinA This compound PurpactinA->ACAT Inhibition

Caption: ACAT signaling pathway in a macrophage and the inhibitory action of this compound.

Experimental_Workflow cluster_EnzymeAssay In Vitro ACAT Enzyme Assay cluster_CellularAssay Cellular Cholesterol Esterification Assay Microsomes 1. Isolate Rat Liver Microsomes IncubateInhibitor 2. Pre-incubate with This compound Microsomes->IncubateInhibitor AddSubstrates 3. Add [14C]Oleoyl-CoA & Cholesterol IncubateInhibitor->AddSubstrates Reaction 4. Incubate at 37°C AddSubstrates->Reaction Extraction 5. Lipid Extraction Reaction->Extraction TLC_Enzyme 6. TLC Separation Extraction->TLC_Enzyme QuantifyEnzyme 7. Quantify [14C]Cholesteryl Ester TLC_Enzyme->QuantifyEnzyme CultureCells 1. Culture J774 Macrophages LabelCells 2. Label with [3H]Cholesterol CultureCells->LabelCells TreatInhibitor 3. Treat with This compound LabelCells->TreatInhibitor LyseCells 4. Cell Lysis & Lipid Extraction TreatInhibitor->LyseCells TLC_Cell 5. TLC Separation LyseCells->TLC_Cell QuantifyCell 6. Quantify [3H]Cholesteryl Ester TLC_Cell->QuantifyCell

Caption: Workflow for in vitro and cellular assays to verify ACAT inhibition.

References

The Synergistic Potential of ACAT Inhibition in Combination Lipid-Lowering Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for more effective management of hyperlipidemia, combination drug therapy represents a critical strategy. While Purpactin A, a known inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), has demonstrated lipid-lowering potential, publicly available data on its synergistic effects with other lipid-lowering agents is currently limited. However, by examining studies on other ACAT inhibitors, such as avasimibe, we can gain valuable insights into the potential benefits of this therapeutic approach. This guide provides a comparative analysis of the synergistic effects of ACAT inhibitors with statins, contextualized with other established combination therapies, and supported by experimental data and methodologies.

I. Comparative Efficacy of Combination Therapies

The primary goal of combination lipid-lowering therapy is to achieve a greater reduction in atherogenic lipoproteins than is possible with monotherapy. The following table summarizes the quantitative data from a clinical trial investigating the combination of the ACAT inhibitor avasimibe with the statin atorvastatin in patients with homozygous familial hypercholesterolemia. For a broader perspective, typical percentage changes for other common combination therapies are also included.

Table 1: Comparative Lipid-Lowering Effects of Combination Therapies

Drug CombinationChange in Total Cholesterol (TC)Change in Low-Density Lipoprotein Cholesterol (LDL-C)Change in Triglycerides (TG)Change in High-Density Lipoprotein Cholesterol (HDL-C)Change in Very Low-Density Lipoprotein Cholesterol (VLDL-C)
ACAT Inhibitor (Avasimibe 750mg QD) + Statin (Atorvastatin 80mg QD) -22% *-23% -24% -11% -24%
Statin (Atorvastatin 80mg QD) Monotherapy-18%-19%-13%-6%-13%
Statin + Fibrate (Fenofibrate)Varies-15-20%-20-50%+10-35%Not typically reported
Statin + EzetimibeVariesAdditional -25% vs. statin aloneVariesVariesNot typically reported

*Statistically significant difference compared to atorvastatin monotherapy (P < 0.05). Data for Avasimibe + Atorvastatin is from a study in patients with homozygous familial hypercholesterolemia[1][2]. Data for Statin + Fibrate and Statin + Ezetimibe are general estimates from various sources[3][4].

II. Experimental Protocols

Understanding the methodology behind the data is crucial for interpretation and future research design. The following is a detailed description of the experimental protocol used in the key clinical trial cited for the ACAT inhibitor and statin combination.

Avasimibe and Atorvastatin Combination Trial in Homozygous Familial Hypercholesterolemia[1][2]
  • Study Design: A double-blind, randomized, 3-sequence crossover trial.

  • Participant Population: 27 subjects diagnosed with homozygous familial hypercholesterolemia (HoFH).

  • Treatment Arms:

    • Atorvastatin 80 mg once daily (QD).

    • Avasimibe 750 mg QD.

    • Combined treatment of atorvastatin 80 mg QD and avasimibe 750 mg QD.

  • Study Duration: Each treatment period lasted for 6 weeks, with a 4-week washout period between each sequence, for a total of 18 weeks of treatment per participant.

  • Lipid Parameter Measurement: Blood samples were collected at baseline and at the end of each 6-week treatment period to determine the levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), triglycerides (TG), and very low-density lipoprotein cholesterol (VLDL-C).

  • Statistical Analysis: A crossover analysis of variance was used to compare the lipid changes between the different treatment groups. A P-value of less than 0.05 was considered statistically significant.

III. Signaling Pathways and Experimental Workflow

Visualizing the mechanisms of action and experimental processes can aid in a deeper understanding of the scientific rationale and study design.

Signaling Pathways

The synergistic effect of an ACAT inhibitor and a statin stems from their complementary mechanisms of action in reducing intracellular cholesterol.

Lipid_Lowering_Pathways cluster_synthesis Cholesterol Synthesis (Hepatocyte) cluster_esterification Cholesterol Esterification (Intestine & Liver) HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol_Synth Cholesterol Mevalonate->Cholesterol_Synth Multiple Steps Intracellular_Chol Intracellular Cholesterol Cholesteryl_Esters Cholesteryl Esters Intracellular_Chol->Cholesteryl_Esters ACAT VLDL_Assembly VLDL Assembly & Secretion Cholesteryl_Esters->VLDL_Assembly Statin Statins Statin->HMG_CoA Inhibition HMG_CoA_Reductase_Block HMG_CoA_Reductase_Block Purpactin_A This compound (ACAT Inhibitor) Purpactin_A->Intracellular_Chol Inhibition ACAT_Block ACAT_Block

Caption: Dual inhibition of cholesterol synthesis and esterification.

Experimental Workflow

The following diagram illustrates the workflow of the crossover clinical trial design used to evaluate the combination of avasimibe and atorvastatin.

Caption: Crossover clinical trial design.

IV. Discussion and Future Directions

The data from the avasimibe and atorvastatin combination study suggests a modest but significant synergistic effect in reducing total cholesterol in a population with a severe lipid disorder.[1][2] While not all lipid parameter changes reached statistical significance, the trend towards greater reductions in LDL-C, TG, and VLDL-C with the combination therapy is promising.[1][2]

The mechanism behind this synergy lies in the dual blockade of cholesterol production and esterification. Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, leading to an upregulation of LDL receptors and increased clearance of LDL from the circulation. ACAT inhibitors, on the other hand, prevent the esterification of intracellular cholesterol, which is a crucial step for the assembly and secretion of very low-density lipoproteins (VLDL) from the liver and chylomicrons from the intestine. This dual approach tackles two key pathways in cholesterol metabolism.

It is important to note that the development of several ACAT inhibitors has been challenged by a lack of robust clinical efficacy or safety concerns. However, the principle of combining an ACAT inhibitor with a statin remains a scientifically sound strategy for enhancing lipid-lowering.

Future research should focus on:

  • Investigating this compound in Combination: Conducting preclinical and clinical studies to specifically evaluate the synergistic effects of this compound with various statins and other lipid-lowering agents.

  • Exploring Different Patient Populations: Assessing the efficacy and safety of ACAT inhibitor and statin combinations in broader patient populations with different types of dyslipidemia.

  • Long-term Outcomes: Designing studies to determine if the observed improvements in lipid profiles translate into a reduction in cardiovascular events.

By continuing to explore novel combination therapies, the scientific community can move closer to providing more personalized and effective treatments for individuals with hyperlipidemia.

References

Meta-analysis of studies investigating Purpactin A's biological activity

Author: BenchChem Technical Support Team. Date: November 2025

Purpactin A: A Comparative Meta-Analysis of Its Biological Activities

This compound, a fungal metabolite, has garnered attention in the scientific community for its diverse biological activities. This guide provides a comparative meta-analysis of this compound's performance, primarily focusing on its roles as an inhibitor of the TMEM16A chloride channel and Acyl-CoA:cholesterol acyltransferase (ACAT). The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Data Presentation: Comparative Inhibitory Activity

The inhibitory efficacy of this compound against its primary targets is summarized below, alongside other known inhibitors for a comparative perspective.

Table 1: this compound and Comparators as TMEM16A Inhibitors

CompoundIC50 Value (µM)Cell Line/SystemAssay Method
This compound ~2FRT cells expressing TMEM16AIodide influx assay
T16Ainh-A01~1FRT cells expressing TMEM16AIodide influx assay
CaCCinh-A012.1FRT cells expressing TMEM16AIodide influx assay
Digallic acid3.6FRT cells expressing TMEM16AIodide influx assay
Tannic acid6.4FRT cells expressing TMEM16AIodide influx assay
Niflumic acid12HEK293 cells expressing TMEM16AWhole-cell patch clamp
Anthracene-9-carboxylic acid (A-9-C)58HEK293 cells expressing TMEM16AWhole-cell patch clamp

Table 2: this compound and Comparators as ACAT Inhibitors

CompoundTargetIC50 Value (µM)System
This compound ACAT12.5Cell-based assay
This compound ACAT21.5Cell-based assay
Purpactins A, B, C ACAT121 - 126Rat liver microsomes
Pyripyropene AACAT20.07Cell-based assay
CL-283,546ACAT1 & ACAT20.1 & 0.09Cell-based assay
Beauveriolide IACAT10.6Cell-based assay
Beauveriolide IIIACAT10.9Cell-based assay

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.

TMEM16A Inhibition Assay (Fluorescence-Based Iodide Influx)

This assay is a common method to screen for and characterize TMEM16A inhibitors.

  • Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing human TMEM16A and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) are cultured in a suitable medium until they form a confluent monolayer.

  • Assay Procedure:

    • Cells are washed with a physiological buffer (e.g., PBS).

    • The test compound (e.g., this compound) is added at various concentrations and incubated for a specific period (e.g., 10-20 minutes).

    • The plate is transferred to a fluorescence plate reader.

    • A solution containing an iodide salt (e.g., NaI) and a TMEM16A activator (e.g., ATP or ionomycin) is added to initiate iodide influx.

    • The quenching of YFP fluorescence, caused by the influx of iodide ions through the TMEM16A channel, is monitored over time.

  • Data Analysis: The initial rate of fluorescence quenching is proportional to the TMEM16A channel activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ACAT Inhibition Assay (Microsomal Assay)

This in vitro assay measures the direct inhibitory effect of compounds on the ACAT enzyme.

  • Preparation of Microsomes: Liver microsomes are isolated from rats through a series of centrifugation steps. The protein concentration of the microsomal fraction is determined.

  • Assay Procedure:

    • A reaction mixture is prepared containing the liver microsomes, a source of cholesterol (e.g., cholesterol-BSA complex), and a buffer.

    • The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.

    • The enzymatic reaction is initiated by adding a radiolabeled acyl-CoA substrate, such as [14C]oleoyl-CoA.

    • The mixture is incubated at 37°C for a defined period to allow for the formation of cholesteryl esters.

    • The reaction is stopped by adding a solvent mixture (e.g., chloroform:methanol).

  • Data Analysis: The lipids are extracted, and the radiolabeled cholesteryl esters are separated by thin-layer chromatography (TLC). The radioactivity of the cholesteryl ester spots is quantified using a scintillation counter. The IC50 value is determined by measuring the concentration of the inhibitor that causes a 50% reduction in ACAT activity.

MUC5AC Mucin Secretion Assay (ELISA)

This assay quantifies the amount of MUC5AC mucin secreted from airway epithelial cells.

  • Cell Culture: Human airway epithelial cell lines, such as Calu-3 or NCI-H292, are cultured until they differentiate into mucus-secreting cells.

  • Assay Procedure:

    • Cells are treated with a secretagogue (e.g., ATP, PMA) to induce mucin secretion, in the presence or absence of the test inhibitor (e.g., this compound) at various concentrations.

    • The cell culture supernatant is collected after a specific incubation period.

    • The collected supernatant is coated onto an ELISA plate.

    • The plate is incubated with a primary antibody specific for MUC5AC.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate for the enzyme is added, leading to a colorimetric reaction.

  • Data Analysis: The absorbance is measured using an ELISA plate reader, and the concentration of MUC5AC is determined from a standard curve. The inhibitory effect of the compound on mucin secretion is then calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for inhibitor screening.

Signaling Pathways

TMEM16A_Mucin_Secretion_Pathway cluster_stimulus Stimulus cluster_cell Airway Epithelial Cell Stimulus e.g., ATP, Inflammatory Mediators Receptor P2Y Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_release Ca²⁺ Release ER->Ca_release IP3R TMEM16A TMEM16A Channel Ca_release->TMEM16A Activates Mucin_granule Mucin Granule (MUC5AC) Ca_release->Mucin_granule Triggers Fusion Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux Mucin_secretion Mucin Secretion Mucin_granule->Mucin_secretion PurpactinA_TMEM16A This compound PurpactinA_TMEM16A->TMEM16A Inhibits ACAT_Cholesterol_Esterification_Pathway cluster_cell Cell (e.g., Macrophage) Free_Cholesterol Free Cholesterol ACAT ACAT (ACAT1/2) Free_Cholesterol->ACAT Acyl_CoA Fatty Acyl-CoA Acyl_CoA->ACAT Cholesteryl_Ester Cholesteryl Ester ACAT->Cholesteryl_Ester Lipid_Droplet Lipid Droplet Storage Cholesteryl_Ester->Lipid_Droplet PurpactinA_ACAT This compound PurpactinA_ACAT->ACAT Inhibits Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow Start Start: Compound Library Primary_Screening Primary Screening (e.g., High-Throughput Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Orthogonal Assays, Selectivity) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Benchmarking Purpactin A Against Novel Synthetic ACAT Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA: cholesterol acyltransferase (ACAT) has long been a target of interest in the development of therapeutics for hypercholesterolemia and atherosclerosis. The enzyme's critical role in the esterification of intracellular free cholesterol makes it a key regulator of cholesterol homeostasis. While natural products like Purpactin A have demonstrated ACAT inhibitory activity, the landscape of ACAT inhibition has evolved with the advent of potent and selective synthetic inhibitors. This guide provides an objective comparison of this compound against a selection of novel synthetic ACAT inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug discovery and development efforts.

Data Presentation: A Comparative Analysis of ACAT Inhibitor Potency

The following table summarizes the in vitro potency (IC50 values) of this compound and several novel synthetic ACAT inhibitors. It is important to note that direct comparisons should be made with caution due to the varying experimental systems and conditions under which these values were determined.

InhibitorTarget(s)IC50 ValueExperimental System
This compound ACAT121-126 µMRat liver microsomes
Avasimibe (CI-1011) ACAT1 & ACAT2ACAT1: 24 µMACAT2: 9.2 µMNot Specified
ACAT3.3 µMNot Specified
Pactimibe (CS-505) ACAT1 & ACAT2ACAT1: 4.9 µMACAT2: 3.0 µMNot Specified
ACAT2.0 µMLiver
ACAT2.7 µMMacrophages
ACAT4.7 µMTHP-1 cells
K-604 ACAT1 & ACAT2ACAT1: 0.45 µMACAT2: 102.85 µMHuman ACAT1 and ACAT2
F-1394 ACAT6.4 nMRat liver microsomes
ACAT10.7 nMRabbit small intestinal mucosa homogenate
ACAT32 nMJ774 macrophage lysate
ACAT71 nMCaco-2 cells
F26 ACAT13.0 nMMouse embryonic fibroblasts (MEFs)

Experimental Protocols

To provide a clear understanding of the methodologies used to generate the comparative data, detailed protocols for two key in vitro assays are provided below.

Rat Liver Microsomal ACAT Inhibition Assay

This assay is a common method to assess the direct inhibitory effect of compounds on the ACAT enzyme present in liver microsomes.

Materials:

  • Rat liver microsomes

  • [14C]Oleoyl-CoA (radiolabeled substrate)

  • Bovine Serum Albumin (BSA)

  • Free cholesterol

  • Test inhibitors (e.g., this compound, synthetic compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Chloroform/methanol (2:1, v/v) solution for lipid extraction

  • Thin Layer Chromatography (TLC) plates

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing rat liver microsomal protein, BSA, and free cholesterol in the reaction buffer.

  • Add the test inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding [14C]oleoyl-CoA to the mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding chloroform/methanol solution to extract the lipids.

  • Separate the cholesteryl esters from the unreacted oleoyl-CoA using Thin Layer Chromatography (TLC).

  • Scrape the TLC plate bands corresponding to cholesteryl esters and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

J774 Macrophage Cholesterol Esterification Assay

This cell-based assay evaluates the ability of an inhibitor to block cholesterol esterification within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant system.

Materials:

  • J774 macrophage cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • [3H]Oleic acid or [14C]Oleoyl-CoA (radiolabeled fatty acid)

  • Test inhibitors dissolved in a suitable solvent

  • Acetyl-LDL (to load cells with cholesterol)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • Thin Layer Chromatography (TLC) plates

  • Scintillation fluid and counter

Procedure:

  • Plate J774 macrophages in multi-well plates and allow them to adhere overnight.

  • To induce cholesterol loading, incubate the cells with acetyl-LDL in the culture medium.

  • Remove the acetyl-LDL containing medium and wash the cells with PBS.

  • Add fresh medium containing the test inhibitor at various concentrations. Include a vehicle control.

  • Add the radiolabeled fatty acid ([3H]oleic acid or [14C]oleoyl-CoA) to the wells and incubate for a specified period (e.g., 2-4 hours) to allow for esterification.

  • Wash the cells with PBS to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids using an appropriate solvent system.

  • Separate the cholesteryl esters from other lipid species using TLC.

  • Quantify the amount of radiolabeled cholesteryl ester by scraping the corresponding band from the TLC plate and measuring its radioactivity with a scintillation counter.

  • Determine the IC50 value by plotting the percentage of inhibition of cholesterol esterification against the inhibitor concentration.

Mandatory Visualizations

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

ACAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm LDL LDL LDLR LDLR LDL->LDLR Binds LDL_Receptor_Complex LDL_Receptor_Complex LDLR->LDL_Receptor_Complex Internalization Endosome Endosome LDL_Receptor_Complex->Endosome Lysosome Lysosome Endosome->Lysosome Free_Cholesterol Free_Cholesterol Lysosome->Free_Cholesterol Hydrolysis ACAT ACAT Free_Cholesterol->ACAT Fatty_Acyl_CoA Fatty_Acyl_CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Esters Cholesteryl_Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplet Lipid_Droplet Cholesteryl_Esters->Lipid_Droplet Storage

Caption: Role of ACAT in Cellular Cholesterol Esterification.

ACAT_Inhibitor_Screening_Workflow cluster_workflow Experimental Workflow Compound_Library Compound_Library Primary_Screening Primary Screening (e.g., Rat Liver Microsomal Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., J774 Macrophage Assay) Hit_Identification->Secondary_Screening Lead_Selection Lead Selection (Cell-Active Hits) Secondary_Screening->Lead_Selection In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Selection->In_Vivo_Studies Candidate_Drug Candidate_Drug In_Vivo_Studies->Candidate_Drug

Caption: General Workflow for Screening ACAT Inhibitors.

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Purpactin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and cellular biology, the proper handling and disposal of bioactive compounds like Purpactin A are paramount to ensuring laboratory safety and environmental protection. As an inhibitor of actin polymerization, this compound requires careful management throughout its lifecycle, from use in experiments to its final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound, especially in its pure or concentrated form, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1]

Operational Disposal Plan for this compound

The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste.[2][3] Do not dispose of this compound, or any solutions containing it, down the drain or in regular trash.[3][4]

Step 1: Segregation of Waste

Proper segregation is the first and most critical step in waste management.[5]

  • Solid Waste: This category includes unused or expired pure this compound, contaminated lab supplies such as pipette tips, microfuge tubes, gloves, and bench paper.

  • Liquid Waste: This includes any aqueous solutions, organic solvents, or cell culture media containing this compound.

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound fall into this category.

Step 2: Waste Collection and Labeling

  • Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[5] The container should be compatible with the chemical nature of the waste.

  • Liquid Waste: Collect liquid waste in a dedicated, sealed, and shatter-resistant container.[6] It is crucial to use a container compatible with the solvents used (e.g., do not store corrosive materials in metal containers).[5] If both halogenated and non-halogenated solvents are used, they should be collected in separate containers if possible.[5]

  • Sharps Waste: All contaminated sharps must be placed in a designated, puncture-proof sharps container.[5]

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., "this compound in DMSO").[6] Avoid using abbreviations or trade names.[5]

Step 3: Storage of Waste

Store hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated. Ensure that incompatible waste streams are not stored together to prevent accidental chemical reactions.[5]

Step 4: Final Disposal

The final disposal of hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Follow your institution's specific procedures for requesting a waste pickup. Do not attempt to transport hazardous waste off-site yourself.

Quantitative Data Summary

ParameterGuidelineRationale
pH of Aqueous Waste Adjust to a neutral range (typically 6-9) before collection for disposal, if safe to do so.To prevent corrosion of storage containers and plumbing if accidental release occurs.[4]
Container Fill Level Do not fill liquid waste containers beyond 80-90% capacity.To allow for vapor expansion and prevent spills during transport.
Storage Time Follow institutional guidelines for the maximum storage time of hazardous waste in the laboratory.To prevent degradation of containers and accumulation of large quantities of hazardous materials.[5]

Experimental Protocols: Decontamination of Labware

For non-disposable labware (e.g., glassware) contaminated with this compound, a triple-rinse procedure is recommended before it can be washed for reuse or disposed of as non-hazardous waste.[6][7]

Materials:

  • Appropriate organic solvent (e.g., ethanol or isopropanol, depending on the solubility of this compound and its formulation).

  • Deionized water.

  • Designated hazardous waste container for the rinse liquid.

Procedure:

  • Rinse the contaminated labware with a small amount of the chosen organic solvent.

  • Collect the rinse liquid (rinsate) in the designated liquid hazardous waste container.

  • Repeat the rinse two more times, collecting the rinsate each time.

  • After the third rinse, the labware can typically be washed with standard laboratory detergent and water.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.

A Start: this compound Waste Generation B Identify Waste Type A->B C Solid Waste (gloves, tips, etc.) B->C Solid D Liquid Waste (solutions, media) B->D Liquid E Sharps Waste (needles, etc.) B->E Sharps F Collect in Labeled, Leak-Proof Solid Waste Container C->F G Collect in Labeled, Sealed Liquid Waste Container D->G H Collect in Labeled, Puncture-Proof Sharps Container E->H I Store in Designated Secure Area F->I G->I H->I J Contact EHS for Waste Pickup I->J K End: Proper Disposal J->K

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment, thereby fostering a culture of safety and responsibility in scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.